molecular formula C50H71N13O11S2 B15571420 d[Cha4]-AVP

d[Cha4]-AVP

Numéro de catalogue: B15571420
Poids moléculaire: 1094.3 g/mol
Clé InChI: ZKYCVZNKBXGNEK-PZHTXNRGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D[Cha4]-AVP is a useful research compound. Its molecular formula is C50H71N13O11S2 and its molecular weight is 1094.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C50H71N13O11S2

Poids moléculaire

1094.3 g/mol

Nom IUPAC

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,10S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34?,35?,36-,37?,38-,39-/m0/s1

Clé InChI

ZKYCVZNKBXGNEK-PZHTXNRGSA-N

Origine du produit

United States

Foundational & Exploratory

d[Cha4]-AVP: A Technical Guide to a Selective V1b Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of d[Cha4]-AVP, a potent and selective agonist for the vasopressin V1b receptor. This document outlines its pharmacological profile, the signaling pathways it activates, and detailed experimental protocols for its characterization.

Introduction

This compound, also known as [1-deamino-4-cyclohexylalanine] arginine vasopressin, is a synthetic peptide analogue of arginine vasopressin (AVP). Its development has been a significant advancement in the study of the vasopressinergic system, providing a crucial tool for elucidating the physiological and pathological roles of the V1b receptor.[1][2] The V1b receptor is predominantly expressed in the anterior pituitary, where it modulates the release of adrenocorticotropic hormone (ACTH), and is also found in various brain regions, implicating it in the regulation of stress, anxiety, and social behaviors.[3][4][5] The high selectivity of this compound for the V1b receptor over other vasopressin (V1a, V2) and oxytocin (B344502) (OT) receptors makes it an invaluable probe for both in vitro and in vivo studies.

Pharmacological Profile and Selectivity

This compound exhibits a high binding affinity for the human V1b receptor, with Ki values reported in the low nanomolar range. Its selectivity for the V1b receptor is over 100-fold higher compared to the V1a, V2, and OT receptors. This selectivity is crucial for minimizing off-target effects in experimental settings.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound for human vasopressin and oxytocin receptors.

ReceptorBinding Affinity (Ki, nM)Functional Potency (pEC50)Functional Activity
Human V1b 1.210.05Agonist
Human V1a 1516.53Weak Agonist
Human V2 7505.92Weak Agonist
Human OT 240-Weak Antagonist (pKB = 6.31)

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKB is the negative logarithm of the molar concentration of an antagonist that requires 50% of the receptors to be occupied.

V1b Receptor Signaling Pathway

The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including the secretion of hormones like ACTH from pituitary corticotrophs.

V1b_Signaling_Pathway V1b V1b Receptor Gq Gq Protein V1b->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., ACTH Secretion) PKC->Response Ca Ca²⁺ ER->Ca Releases Ca->Response dCha4AVP This compound dCha4AVP->V1b

V1b receptor signaling pathway upon this compound binding.

Experimental Protocols

The characterization of this compound as a selective V1b receptor agonist relies on two primary in vitro assays: radioligand binding assays to determine binding affinity and selectivity, and intracellular calcium mobilization assays to assess functional agonist activity.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for the V1b receptor.

1. Materials:

  • Membrane preparations from cells expressing the human V1b receptor.

  • Radioligand, e.g., [3H]-Arginine Vasopressin ([3H]AVP).

  • This compound (unlabeled competitor).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • 96-well plates.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled AVP (for non-specific binding) or this compound dilution.

    • 50 µL of radioligand ([3H]AVP) at a concentration near its Kd.

    • 150 µL of membrane preparation.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the agonist-induced increase in intracellular calcium via the V1b receptor.

1. Materials:

  • CHO or HEK293 cells stably expressing the human V1b receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

2. Procedure:

  • Seed the cells in the 96-well plates and grow to confluence.

  • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer.

  • Place the cell plate in the fluorescence plate reader.

  • Record a baseline fluorescence reading.

  • Inject the this compound dilutions into the wells and continue to monitor the fluorescence intensity over time.

3. Data Analysis:

  • The change in fluorescence intensity reflects the increase in intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Experimental and Logical Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a selective GPCR agonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assays (Determine Ki, Selectivity) Functional Functional Assays (e.g., Ca²⁺ Mobilization) (Determine EC50, Efficacy) Binding->Functional Signaling Signaling Pathway Analysis (e.g., IP3 accumulation) Functional->Signaling PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Signaling->PK PD Pharmacodynamics (e.g., ACTH/Corticosterone Secretion) PK->PD Behavioral Behavioral Studies (e.g., Anxiety, Social Interaction) PD->Behavioral Lead Lead Candidate Behavioral->Lead Start Compound Synthesis (this compound) Start->Binding

Workflow for the characterization of a selective GPCR agonist.
Selectivity Profile of this compound

This diagram logically represents the high selectivity of this compound for the V1b receptor compared to other related receptors.

Selectivity_Profile cluster_receptors Receptor Targets cluster_affinity Binding Affinity (Ki) Compound This compound V1b V1b Receptor Compound->V1b V1a V1a Receptor Compound->V1a V2 V2 Receptor Compound->V2 OTR Oxytocin Receptor Compound->OTR High High Affinity (~1.2 nM) V1b->High Low1 Low Affinity (~151 nM) V1a->Low1 Low2 Low Affinity (~750 nM) V2->Low2 Low3 Low Affinity (~240 nM) OTR->Low3

Logical representation of this compound's receptor selectivity.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the V1b receptor. Its high affinity and selectivity, coupled with its agonist activity, enable precise dissection of the V1b receptor's role in health and disease. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of vasopressin research and related therapeutic areas.

References

A Comprehensive Technical Guide to d[Cha4]-AVP: A Potent and Selective Vasopressin V1b Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d[Cha4]-AVP, also known as [1-deamino-4-cyclohexylalanine] arginine vasopressin, is a synthetic peptide analogue of arginine vasopressin (AVP). It has emerged as a critical pharmacological tool in the study of the vasopressin system due to its high potency and selectivity as an agonist for the vasopressin V1b receptor subtype.[1][2][3] This technical guide provides a detailed overview of the structure, function, and experimental analysis of this compound, consolidating key data and methodologies to support ongoing research and drug development efforts in this area. The peptide's ability to selectively activate the V1b receptor allows for the elucidation of the specific physiological roles of this receptor, which is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and various behavioral processes.

Structure of this compound

This compound is a modified nonapeptide. The key modification is the substitution of the proline residue at position 4 of arginine vasopressin with cyclohexylalanine (Cha). This substitution is crucial for its enhanced selectivity and potency at the V1b receptor.

Chemical Structure:

  • Sequence: Mpr-Tyr-Phe-Cha-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide bridge between Mpr-1 and Cys-6)[3]

  • Modifications:

    • X-1 = Mpr (Mercaptopropionic acid, deamination of Cys-1)

    • X-4 = Cha (Cyclohexylalanine)

    • Gly-9 = C-terminal amide[3]

  • Molecular Formula: C50H71N13O11S2

  • Molecular Weight: 1094.31 g/mol

Function and Signaling Pathway

This compound functions as a potent and selective agonist at the human vasopressin V1b receptor. The V1b receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the phosphatidylinositol-calcium second messenger system. This signaling cascade plays a significant role in various physiological processes, most notably the regulation of adrenocorticotropic hormone (ACTH) release from the anterior pituitary. In vivo studies have demonstrated that this compound stimulates ACTH and corticosterone (B1669441) secretion with negligible vasopressor activity, highlighting its selectivity for the V1b receptor over the V1a receptor, which mediates vasoconstriction.

V1b Receptor Signaling Pathway

V1b_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound V1bR V1b Receptor This compound->V1bR Binds to Gq Gq/11 V1bR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Ca2 Ca2_release->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., ACTH Secretion) PKC->Cellular_Response Phosphorylates Targets

Caption: V1b receptor signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of this compound for various human vasopressin and oxytocin (B344502) receptors.

Table 1: Binding Affinities (Ki) of this compound

Receptor SubtypeKi (nM)Reference(s)
Human Vasopressin V1b1.2
Human Vasopressin V1a151
Human Vasopressin V2750
Human Oxytocin (OT)240

Table 2: Functional Activity of this compound

Receptor SubtypeAssayParameterValueReference(s)
Human Vasopressin V1b[Ca2+]i increasepEC5010.05
Human Vasopressin V1a[Ca2+]i increasepEC506.53
Human Vasopressin V2Not specifiedpEC505.92
Human Oxytocin (OT)Antagonist activitypKB6.31

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the typical experimental protocols used to characterize this compound.

Synthesis of this compound

The synthesis of this compound is a complex process involving solid-phase peptide synthesis. While a detailed, step-by-step protocol is proprietary to the manufacturers, the general workflow is as follows:

Peptide_Synthesis_Workflow Start Start Resin Solid Support Resin Start->Resin Coupling Stepwise Amino Acid Coupling Resin->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Cyclization Disulfide Bond Formation Cleavage->Cyclization Purification Purification (HPLC) Cyclization->Purification Analysis Characterization (Mass Spectrometry) Purification->Analysis Final Final Peptide Analysis->Final

Caption: General workflow for solid-phase peptide synthesis of this compound.

A more detailed description of the synthesis of similar vasopressin analogs can be found in the scientific literature.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for different receptor subtypes.

Methodology Outline:

  • Membrane Preparation:

    • Culture cells stably expressing the human vasopressin or oxytocin receptor of interest (e.g., CHO cells).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-AVP).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

    • Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Intracellular Calcium Mobilization

Functional assays are used to assess the agonist or antagonist activity of this compound at its target receptors.

Methodology Outline:

  • Cell Preparation:

    • Seed cells expressing the receptor of interest onto black-walled, clear-bottom microplates.

    • Allow cells to adhere and grow to a confluent monolayer.

  • Calcium Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate to allow for dye uptake and de-esterification.

    • Wash the cells to remove excess dye.

  • Compound Addition and Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Add varying concentrations of this compound to the wells.

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration ([Ca2+]i).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response against the logarithm of the agonist concentration.

    • Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the dose-response curve.

    • For antagonist activity, perform the assay in the presence of a known agonist and varying concentrations of the test compound to determine the KB value.

In Vivo Studies: ACTH and Corticosterone Secretion

In vivo experiments in animal models are essential to confirm the physiological effects of this compound.

Methodology Outline:

  • Animal Model:

    • Use appropriate animal models, such as male Sprague-Dawley rats.

    • Acclimate the animals to the housing conditions before the experiment.

  • Experimental Procedure:

    • Anesthetize the animals.

    • Administer this compound or a vehicle control via an appropriate route (e.g., intravenous injection).

    • Collect blood samples at various time points post-injection (e.g., 0, 5, 15, 30 minutes).

  • Hormone Measurement:

    • Separate plasma from the blood samples by centrifugation.

    • Measure the plasma concentrations of ACTH and corticosterone using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis:

    • Plot the hormone concentrations over time for each treatment group.

    • Use appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound with the vehicle control.

Conclusion

This compound is a powerful research tool with high potency and selectivity for the vasopressin V1b receptor. Its use has been instrumental in advancing our understanding of the physiological and pathological roles of the V1b receptor. This technical guide provides a centralized resource of its structural and functional properties, along with outlines of key experimental protocols, to aid researchers in the design and execution of their studies in the field of vasopressin research and related drug discovery.

References

d[Cha4]-AVP: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of d[Cha4]-AVP, a potent and selective agonist for the vasopressin V1b receptor. The information compiled herein, including quantitative binding data, detailed experimental methodologies, and signaling pathway visualizations, serves as a critical resource for researchers engaged in endocrinology, neuroscience, and drug discovery.

Core Data Summary

This compound, or [1-deamino-4-cyclohexylalanine] Arginine Vasopressin, has been extensively characterized for its interaction with vasopressin and oxytocin (B344502) receptors. It demonstrates a high affinity and remarkable selectivity for the human vasopressin V1b receptor (hV1bR), making it a valuable tool for investigating the physiological roles of this receptor subtype.[1][2][3][4][5]

Table 1: Binding Affinity of this compound at Human Receptors
ReceptorParameterValueReference
hV1b Kᵢ1.2 nM
pKᵢ9.68 ± 0.06
hV1a Kᵢ151 nM
hV2 Kᵢ750 nM
hOT Kᵢ240 nM
pKᵢ7.68 ± 0.09
Table 2: Functional Activity of this compound at Human Receptors
ReceptorParameterValueActivityReference
hV1b pEC₅₀10.05 ± 0.15Agonist
hV1a pEC₅₀6.53 ± 0.17Agonist
hV2 pEC₅₀5.92 ± 0.02Agonist
hOT pK₋B6.31 ± 0.12Weak Antagonist

The data clearly illustrates that this compound is a highly potent agonist at the hV1b receptor, with significantly lower affinity for the hV1a, hV2, and oxytocin (OT) receptors. This selectivity makes it a superior research tool compared to the endogenous ligand, Arginine Vasopressin (AVP), which exhibits less discrimination between receptor subtypes.

Experimental Protocols

The following sections detail the methodologies employed to generate the binding and functional data for this compound.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor.

1. Cell Culture and Membrane Preparation:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human vasopressin V1a, V1b, V2, or oxytocin receptors are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) in T175 flasks at 37°C in a 5% CO₂ humidified atmosphere until confluent.

  • Membrane Isolation:

    • Adherent cells are washed with phosphate-buffered saline (PBS) and detached using a non-enzymatic cell dissociation buffer.

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Cells are homogenized using a hand-held homogenizer or by cavitation in a pressure cell.

    • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The supernatant is discarded, and the membrane pellet is resuspended in a suitable buffer. Protein concentration is determined using a standard method like the Bradford assay. Membranes are then stored at -80°C until use.

2. Competitive Binding Assay Protocol:

  • Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor is used, such as [³H]-Arginine Vasopressin.

  • Procedure:

    • The assay is performed in 96-well plates.

    • To each well, add cell membranes (typically 3-20 µg of protein).

    • Add increasing concentrations of the unlabeled competitor ligand (this compound).

    • Add a fixed concentration of the radioligand (typically at or below its K₋d value).

    • For determining non-specific binding, a high concentration of an unlabeled standard ligand is added to a set of wells.

    • The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

    • The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay Culture CHO Cell Culture Harvest Harvest & Centrifuge Culture->Harvest Lyse Homogenize in Lysis Buffer Harvest->Lyse Centrifuge High-Speed Centrifugation Lyse->Centrifuge Resuspend Resuspend Membrane Pellet Centrifuge->Resuspend Plate Add Membranes to Plate Resuspend->Plate Add_Ligands Add this compound & Radioligand Plate->Add_Ligands Incubate Incubate to Equilibrium Add_Ligands->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analysis Data Analysis (IC50 -> Ki) Count->Analysis

Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay

This functional assay is used to determine the agonist or antagonist properties of a compound at Gq-coupled receptors, such as V1a, V1b, and OT receptors.

  • Cell Preparation:

    • CHO cells stably expressing the receptor of interest are seeded into black, clear-bottom 96-well plates and grown to confluence.

  • Dye Loading:

    • The cell culture medium is removed.

    • Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a Calcium Assay Kit) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

    • Incubation is typically for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Measurement:

    • A fluorescence plate reader with automated liquid handling is used.

    • The instrument records baseline fluorescence.

    • Serial dilutions of this compound (for agonist testing) are added to the wells.

    • Fluorescence intensity is measured kinetically in real-time (e.g., every second for 90-120 seconds) immediately after compound addition.

    • For antagonist testing, cells are pre-incubated with this compound before the addition of a fixed concentration of a known agonist (e.g., AVP).

  • Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium concentration. The peak fluorescence response is plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

G Seed Seed CHO Cells in 96-well Plate Load Load Cells with Calcium-sensitive Dye Seed->Load Incubate Incubate at 37°C then RT Load->Incubate Measure Measure Baseline Fluorescence Incubate->Measure Add Add this compound Measure->Add Read Kinetic Fluorescence Reading Add->Read Analyze Dose-Response Analysis (EC50) Read->Analyze

Workflow for Calcium Mobilization Assay.

Signaling Pathways

This compound exerts its effects by activating specific intracellular signaling cascades upon binding to vasopressin receptors. The primary pathways are detailed below.

V1a and V1b Receptor Signaling

Both V1a and V1b receptors are coupled to G proteins of the Gq/11 family. Activation of these receptors by an agonist like this compound initiates a well-characterized signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor V1a / V1b Receptor Gq Gq/11 Receptor->Gq this compound PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Response Cellular Responses PKC->Response

V1a/V1b Receptor Signaling Pathway.

Upon binding of this compound, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses such as smooth muscle contraction, glycogenolysis, and hormone secretion.

V2 Receptor Signaling

The V2 receptor is coupled to the Gs family of G proteins. Its activation leads to an increase in intracellular cyclic AMP (cAMP).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor V2 Receptor Gs Gs Receptor->Gs this compound AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2

References

In Vitro Pharmacological Profile of d[Cha4]-AVP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of d[Cha4]-AVP, a potent and selective agonist for the human vasopressin V1b receptor. The data presented herein has been compiled from publicly available pharmacological studies. This document details the binding affinity and functional activity of this compound at vasopressin and oxytocin (B344502) receptors, outlines the experimental methodologies used for its characterization, and visualizes the key signaling pathways involved.

Quantitative Pharmacological Data

The in vitro pharmacological properties of this compound have been determined through a series of binding and functional assays. The following tables summarize the key quantitative data, demonstrating its high affinity and selectivity for the V1b receptor.

Table 1: Binding Affinity of this compound at Human Vasopressin and Oxytocin Receptors
ReceptorK_i_ (nM)
Vasopressin V1b1.2[1][2][3][4]
Vasopressin V1a151[1][2][3]
Oxytocin240[1][2][3]
Vasopressin V2750[1][2][3]
Table 2: Functional Activity of this compound at Human Vasopressin and Oxytocin Receptors
ReceptorAssay TypeParameterValue
Vasopressin V1bCalcium MobilizationpEC_50_10.05[1][2][5]
Vasopressin V1aCalcium MobilizationpEC_50_6.53[1][2][5]
Vasopressin V2cAMP AccumulationpEC_50_5.92[1][2][5]
OxytocinCalcium MobilizationpK_B_6.31 (weak antagonist)[1][2][5]

Experimental Protocols

The characterization of this compound involves standard in vitro pharmacological assays to determine its binding affinity and functional activity at its target receptors.

Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity (K_i_) of this compound for vasopressin and oxytocin receptors.

Objective: To determine the affinity of the test compound (this compound) for the receptor of interest by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human vasopressin (V1a, V1b, V2) or oxytocin receptors.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-Arginine Vasopressin) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation.[6][7][8]

Functional Assays

Functional assays are conducted to determine whether this compound acts as an agonist or antagonist at a particular receptor and to quantify its potency (EC_50_ or pEC_50_) or antagonist affinity (K_B_ or pK_B_).

V1a, V1b, and oxytocin receptors are G_q_-coupled receptors that signal through the activation of phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[9][10]

Objective: To measure the ability of this compound to stimulate an increase in intracellular calcium in cells expressing the receptor of interest.

General Protocol:

  • Cell Culture: Cells stably expressing the human V1a, V1b, or oxytocin receptor are seeded into 96- or 384-well microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[11][12][13]

  • Compound Addition: Increasing concentrations of this compound are added to the wells.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[11][14][15]

  • Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC_50_ value, which is the concentration of the agonist that produces 50% of the maximal response. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist, and the K_B_ value is calculated.[14]

The V2 receptor is a G_s_-coupled receptor that signals through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][16][17]

Objective: To measure the ability of this compound to stimulate the production of cAMP in cells expressing the V2 receptor.

General Protocol:

  • Cell Culture: Cells stably expressing the human V2 receptor are cultured in appropriate multi-well plates.

  • Stimulation: The cells are treated with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis: After incubation, the cells are lysed to release the accumulated intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).[18][19][20][21][22]

  • Data Analysis: A standard curve is used to determine the cAMP concentration in each sample. The concentration-response data are then plotted to determine the EC_50_ value.[21]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathways of the vasopressin receptors and a typical experimental workflow for the in vitro characterization of a ligand like this compound.

G_protein_signaling cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling dCha4_AVP_V1 This compound V1_Receptor V1a/V1b Receptor dCha4_AVP_V1->V1_Receptor Gq_protein Gq V1_Receptor->Gq_protein PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response_V1 Cellular Response Ca_release->Cellular_Response_V1 PKC->Cellular_Response_V1 dCha4_AVP_V2 This compound V2_Receptor V2 Receptor dCha4_AVP_V2->V2_Receptor Gs_protein Gs V2_Receptor->Gs_protein AC Adenylyl Cyclase Gs_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Cellular_Response_V2 Cellular Response PKA->Cellular_Response_V2

Caption: Vasopressin Receptor Signaling Pathways.

experimental_workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Determination cluster_gq Gq-Coupled Receptors (V1a, V1b, OT) cluster_gs Gs-Coupled Receptor (V2) start Start: Characterization of this compound prep_membranes Prepare Membranes from Receptor-Expressing Cells start->prep_membranes ca_assay Perform Calcium Mobilization Assay start->ca_assay camp_assay Perform cAMP Accumulation Assay start->camp_assay radioligand_assay Perform Radioligand Competition Binding Assay prep_membranes->radioligand_assay analyze_binding Analyze Data to Determine Ki radioligand_assay->analyze_binding end_point End: In Vitro Pharmacological Profile analyze_binding->end_point analyze_ca Analyze Data to Determine EC50/pKB ca_assay->analyze_ca analyze_ca->end_point analyze_camp Analyze Data to Determine EC50 camp_assay->analyze_camp analyze_camp->end_point

Caption: In Vitro Characterization Workflow.

References

The Role of d[Cha4]-AVP in the Regulation of the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs the body's response to stress. A key modulator of this axis is the neuropeptide arginine vasopressin (AVP), which, alongside corticotropin-releasing hormone (CRH), stimulates the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary. ACTH, in turn, triggers the adrenal cortex to produce glucocorticoids, such as corticosterone (B1669441) in rodents and cortisol in humans. Dysregulation of the HPA axis is implicated in a variety of stress-related psychiatric and metabolic disorders.

The effects of AVP are mediated by a family of G protein-coupled receptors: V1a, V1b (also known as V3), and V2. The V1b receptor is predominantly expressed in the corticotrophs of the anterior pituitary, making it a key target for modulating HPA axis activity.[1][2] d[Cha4]-AVP, or [1-deamino-4-cyclohexylalanine] Arginine Vasopressin, is a potent and selective synthetic agonist for the vasopressin V1b receptor.[3][4][5] Its selectivity makes it an invaluable tool for elucidating the specific role of the V1b receptor in HPA axis regulation and for the development of novel therapeutics targeting stress-related disorders. This technical guide provides an in-depth overview of this compound, including its binding characteristics, its effects on HPA axis hormones, detailed experimental protocols for its study, and visualizations of the relevant biological pathways.

Quantitative Data on this compound

The following tables summarize the quantitative data regarding the binding affinity of this compound for vasopressin and oxytocin (B344502) receptors, as well as its in vivo effects on ACTH and corticosterone secretion.

Table 1: Binding Affinity (Ki) of this compound for Human Vasopressin and Oxytocin Receptors

ReceptorKi (nM)Reference
V1b1.2[3][4][5]
V1a151[3][4][5]
V2750[5]
Oxytocin240[5]

Table 2: In Vivo Effects of this compound on Plasma ACTH and Corticosterone Levels in Anesthetized Rats

TreatmentDose (µ g/200g BW)Peak Plasma ACTH (% of AVP response)Peak Plasma Corticosterone (fold increase over basal)Reference
AVP1100%~7[6]
This compound1Partial Agonist~7[6]
This compound537%~7[6]

Signaling Pathways and Regulatory Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and regulatory relationships relevant to the action of this compound on the HPA axis.

V1b Receptor Signaling Pathway

V1b_Signaling dCha4_AVP This compound V1bR V1b Receptor dCha4_AVP->V1bR binds Gq_11 Gq/11 V1bR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca2+ (cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC co-activates ACTH_vesicle ACTH Vesicle PKC->ACTH_vesicle promotes fusion ACTH_release ACTH Release ACTH_vesicle->ACTH_release

Caption: V1b receptor signaling cascade initiated by this compound.

HPA Axis Regulation by this compound

HPA_Axis_Regulation PVN Paraventricular Nucleus (PVN) CRH CRH PVN->CRH releases AVP AVP (endogenous) PVN->AVP releases Corticotroph Corticotroph Cell ACTH ACTH Corticotroph->ACTH releases Adrenal Adrenal Gland Corticosterone Corticosterone Adrenal->Corticosterone releases Stress Stress Stress->PVN stimulates dCha4_AVP This compound (exogenous) dCha4_AVP->Corticotroph stimulates (+) via V1bR CRH->Corticotroph stimulates (+) AVP->Corticotroph stimulates (+) ACTH->Adrenal stimulates Corticosterone->PVN negative feedback (-) Corticosterone->Corticotroph negative feedback (-)

Caption: Regulation of the HPA axis by endogenous and exogenous signals.

Experimental Workflow for In Vivo Study

experimental_workflow start Start: Anesthetized Rats injection Intravenous Injection (this compound or Vehicle) start->injection blood_sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min) injection->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep hormone_assay Hormone Quantification plasma_sep->hormone_assay acth_ria ACTH Radioimmunoassay (RIA) hormone_assay->acth_ria cort_ria Corticosterone RIA hormone_assay->cort_ria data_analysis Data Analysis (e.g., ANOVA) acth_ria->data_analysis cort_ria->data_analysis end End: Determine Hormonal Response data_analysis->end

Caption: Workflow for in vivo analysis of this compound effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its role in HPA axis regulation.

Radioligand Binding Assay for V1b Receptor

Objective: To determine the binding affinity (Ki) of this compound for the V1b receptor.

Materials:

  • Receptor Source: Cell membrane preparations from a cell line stably expressing the human V1b receptor (e.g., CHO-K1 cells).

  • Radioligand: [3H]Arginine Vasopressin ([3H]AVP) with high specific activity.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled AVP (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), and a vacuum filtration manifold.

  • Scintillation Counter: For quantifying radioactivity.

Methodology:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the V1b receptor to confluency.

    • Harvest cells and homogenize in cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.

  • Competitive Binding Assay:

    • In a 96-well plate, set up the assay in triplicate.

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 1 µM unlabeled AVP.

    • Competition Wells: Add 50 µL of varying concentrations of this compound.

    • Add 50 µL of [3H]AVP (at a final concentration at or near its Kd) to all wells.

    • Add 100 µL of the V1b receptor membrane preparation to all wells.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro ACTH Release Assay from Primary Pituitary Cells

Objective: To measure the effect of this compound on ACTH secretion from primary anterior pituitary cells.

Materials:

  • Animals: Adult male Sprague-Dawley rats.

  • Enzymes: Collagenase, hyaluronidase, DNase.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin/streptomycin).

  • Test Compound: this compound.

  • Stimulating Agent (Optional): Corticotropin-releasing hormone (CRH) for studying potentiation.

  • Assay Buffer: Krebs-Ringer bicarbonate buffer with glucose and BSA.

  • ACTH RIA or ELISA kit.

Methodology:

  • Primary Pituitary Cell Culture:

    • Euthanize rats and aseptically remove the anterior pituitaries.

    • Mince the tissue and digest with a mixture of collagenase, hyaluronidase, and DNase in DMEM at 37°C with gentle agitation.

    • Disperse the cells by gentle pipetting and filter through a nylon mesh to obtain a single-cell suspension.

    • Wash the cells with DMEM and resuspend in culture medium.

    • Plate the cells in 24-well plates and culture for 48-72 hours to allow for recovery and attachment.

  • ACTH Secretion Assay:

    • Wash the cultured pituitary cells twice with pre-warmed assay buffer.

    • Pre-incubate the cells in assay buffer for 1-2 hours.

    • Replace the buffer with fresh assay buffer containing various concentrations of this compound (and CRH, if applicable).

    • Incubate for a defined period (e.g., 2-4 hours) at 37°C.

    • Collect the supernatant (medium) from each well and store at -20°C until assayed for ACTH.

  • ACTH Quantification:

    • Measure the concentration of ACTH in the collected supernatants using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

In Vivo Corticosterone Measurement in Rats

Objective: To determine the effect of this compound on plasma corticosterone levels in vivo.

Materials:

  • Animals: Adult male Sprague-Dawley rats with indwelling jugular vein catheters for stress-free blood sampling.

  • Test Compound: this compound dissolved in sterile saline.

  • Anesthetic (if applicable): e.g., sodium pentobarbital.

  • Blood Collection Tubes: Containing an anticoagulant (e.g., EDTA).

  • Corticosterone RIA or ELISA kit.

Methodology:

  • Animal Preparation and Dosing:

    • Acclimate the catheterized rats to the experimental setup.

    • On the day of the experiment, connect the catheter to a syringe for blood collection.

    • Administer this compound or vehicle (saline) intravenously through the catheter.

  • Blood Sampling:

    • Collect a baseline blood sample (e.g., 0.2-0.3 mL) immediately before injection (time 0).

    • Collect subsequent blood samples at specified time points after injection (e.g., 5, 15, 30, 60 minutes).

    • Replace the volume of blood withdrawn with an equal volume of sterile saline to prevent hypovolemia.

  • Plasma Preparation:

    • Immediately place the blood samples on ice.

    • Centrifuge the blood at 3,000 x g for 15 minutes at 4°C to separate the plasma.

    • Collect the plasma supernatant and store at -80°C until analysis.

  • Corticosterone Quantification:

    • Thaw the plasma samples on ice.

    • Measure the concentration of corticosterone in the plasma using a commercially available RIA or ELISA kit according to the manufacturer's protocol.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the V1b receptor in the regulation of the HPA axis. Its high selectivity allows for the specific interrogation of this receptor's function in mediating the effects of vasopressin on ACTH and subsequent glucocorticoid release. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further understand and therapeutically target the vasopressin system in the context of stress-related pathologies. The detailed methodologies and visual representations of the underlying biological processes offer a solid foundation for designing and executing rigorous preclinical studies in this important area of neuroendocrinology.

References

The V1b Receptor Agonist d[Cha4]-AVP: A Technical Overview of its Physiological Effects and Experimental Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of d[Cha4]-AVP, a potent and selective synthetic peptide agonist for the arginine vasopressin receptor 1b (V1b). Initially developed as a critical tool for neuroendocrine research, this compound's high affinity and selectivity for the V1b receptor have enabled precise investigation into the physiological roles of this receptor subtype. This document details the pharmacological properties of this compound, including its binding affinities and functional potencies across vasopressin and oxytocin (B344502) receptor subtypes. Furthermore, it outlines its significant physiological effects, particularly on the hypothalamic-pituitary-adrenal (HPA) axis. Detailed protocols for key in vitro experiments and visualizations of associated signaling pathways are provided to equip researchers and drug development professionals with the necessary information to effectively utilize and study this compound.

Introduction to this compound

[1-deamino-4-cyclohexylalanine] arginine vasopressin, commonly known as this compound, is a synthetic analog of the endogenous neuropeptide arginine vasopressin (AVP). It is distinguished by its high potency and selectivity as an agonist for the vasopressin V1b receptor.[1][2][3] The V1b receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary gland on corticotroph cells, and is also found in various brain regions.[4][5] This receptor plays a crucial role in regulating the HPA axis, mediating the effects of AVP on adrenocorticotropic hormone (ACTH) release. The development of selective V1b ligands like this compound has been instrumental in deconvoluting the specific functions of the V1b receptor from those of the closely related V1a and V2 receptors.

Pharmacological Profile

This compound demonstrates a distinct pharmacological profile characterized by high-affinity binding to the human V1b receptor and significant selectivity over other related receptors.

Binding Affinity and Selectivity

Quantitative data from competitive radioligand binding assays highlight the selectivity of this compound. The compound exhibits a nanomolar affinity for the human V1b receptor, with substantially lower affinity for the V1a, V2, and oxytocin (OT) receptors. This selectivity makes it an invaluable tool for isolating and studying V1b-mediated physiological processes.

Table 1: Binding Affinity (Ki) of this compound at Human Vasopressin and Oxytocin Receptors

Receptor Ki (nM) Reference
Vasopressin V1b 1.2
Vasopressin V1a 151
Oxytocin (OT) 240

| Vasopressin V2 | 750 | |

Functional Activity

Functional assays confirm that this compound acts as a potent agonist at the V1b receptor. It stimulates intracellular calcium mobilization in cells expressing the human V1b receptor with high potency. Its agonist activity at V1a and V2 receptors is considerably weaker. Interestingly, at the human oxytocin receptor, it has been reported to behave as a weak antagonist.

Table 2: Functional Potency and Activity of this compound

Receptor (Human) Parameter Value Reference
V1b pEC50 ([Ca2+]i) 10.05
V1a pEC50 ([Ca2+]i) 6.53
V2 pEC50 5.92
Oxytocin (OT) pKB 6.31

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKB is the negative logarithm of the molar concentration of an antagonist that requires 50% of the receptor to be occupied.

Mechanism of Action and Signaling Pathway

The V1b receptor, the primary target of this compound, is a canonical Gq/11 protein-coupled receptor. Upon agonist binding, the receptor undergoes a conformational change that activates the associated heterotrimeric G protein. The Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of V1b receptor activation and a key event in mediating downstream cellular responses, such as ACTH secretion from pituitary corticotrophs.

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1bR V1b Receptor Gq Gαq/11 V1bR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Response Cellular Response (e.g., ACTH Secretion) Ca_release->Response Leads to PIP2->IP3 dCha4AVP This compound (Agonist) dCha4AVP->V1bR Binds

Caption: V1b receptor activation pathway by this compound.

Key Physiological Effects

The primary physiological effect of this compound, mediated by its potent V1b agonism, is the stimulation of the HPA axis.

  • Stimulation of ACTH and Corticosterone (B1669441) Secretion : In vivo studies in rats have demonstrated that this compound stimulates the secretion of both ACTH from the anterior pituitary and corticosterone from the adrenal glands. This confirms its role as a functional mimic of endogenous AVP at the pituitary V1b receptor.

  • Negligible Vasopressor Activity : Due to its low affinity for the V1a receptor, which is located on vascular smooth muscle and mediates vasoconstriction, this compound exhibits negligible vasopressor activity. This property is a key advantage for research, as it allows for the study of V1b-mediated effects without the confounding cardiovascular effects associated with non-selective vasopressin agonists.

  • Antidiuretic Activity : this compound retains some antidiuretic activity, reported to be about 30% of that of AVP. This is consistent with its weak, but present, interaction with the V2 receptor in the kidney's collecting ducts.

Detailed Experimental Protocols

The characterization of this compound relies on standard pharmacological assays. Below are detailed methodologies for two key experiments.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the affinity and selectivity of this compound for vasopressin receptor subtypes (V1b, V1a, V2) and the oxytocin receptor.

Materials:

  • Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human receptor subtype of interest (e.g., hV1b).

  • Radioligand: A high-affinity radiolabeled ligand, e.g., [3H]Arginine-Vasopressin ([3H]AVP).

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration of unlabeled AVP (e.g., 1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl.

  • Equipment: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand only), Non-specific Binding (radioligand + excess unlabeled AVP), and Competition (radioligand + varying concentrations of this compound).

  • Reagent Addition:

    • Add 50 µL of assay buffer to Total Binding wells.

    • Add 50 µL of non-specific control (e.g., 1 µM AVP) to Non-specific Binding wells.

    • Add 50 µL of each this compound dilution to the competition wells.

    • Add 50 µL of the radioligand (e.g., [3H]AVP at a concentration near its Kd) to all wells.

    • Add 150 µL of the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow prep Prepare Reagents (Membranes, Radioligand, this compound) plate Add Reagents to 96-Well Plate (Total, Non-Specific, Competition) prep->plate incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) plate->incubate filtrate Rapid Vacuum Filtration (Separates Bound from Free Ligand) incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze

Caption: General workflow for a competitive radioligand binding assay.
Protocol: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an agonist like this compound to activate a Gq-coupled receptor and cause the release of intracellular calcium.

Objective: To determine the functional potency (EC50) of this compound at the V1b receptor.

Materials:

  • Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the human V1b receptor.

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye, such as Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Test Compound: this compound, serially diluted.

  • Equipment: Black, clear-bottom 96-well or 384-well plates; a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Seeding: Seed the V1b-expressing cells into the black, clear-bottom microplates and culture overnight to allow them to form a monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for a specified time (e.g., 1 hour) at 37°C in the dark to allow the cells to take up the dye.

  • Compound Preparation: Prepare a separate plate containing serial dilutions of this compound at a higher concentration (e.g., 4x final concentration).

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Program the instrument to automatically inject the this compound dilutions from the compound plate into the cell plate.

    • Immediately after injection, continuously record the fluorescence intensity for 60-120 seconds to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (F) relative to the baseline (F0) is calculated (ΔF/F0).

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the log concentration of this compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).

Conclusion

This compound is a highly potent and selective V1b receptor agonist that has proven to be an essential pharmacological tool. Its ability to robustly stimulate the HPA axis via ACTH secretion, combined with its lack of significant vasopressor effects, allows for precise investigation of V1b receptor function in both central and peripheral systems. The detailed binding and functional data, alongside the standardized experimental protocols provided herein, offer a solid foundation for researchers and drug developers aiming to explore the therapeutic potential of targeting the vasopressin V1b receptor in stress-related disorders and other neuroendocrine conditions.

References

The V1b Receptor Agonist d[Cha4]-AVP: A Technical Guide to its Impact on Social Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arginine vasopressin (AVP) is a neuropeptide with a well-established role in regulating complex social behaviors. Its actions are mediated by several receptor subtypes, with the vasopressin 1b (V1b) receptor emerging as a key player in social recognition, aggression, and social memory. The selective V1b receptor agonist, d[Cha4]-AVP, represents a critical pharmacological tool for elucidating the precise functions of this receptor in modulating neural circuits that govern social interactions. This technical guide provides a comprehensive overview of the effects of this compound on social behavior, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of social neuroscience and the development of novel therapeutics targeting the vasopressin system.

Introduction

The intricate tapestry of social behavior is woven by a complex interplay of genetic, environmental, and neurochemical factors. Among the key neuromodulators, arginine vasopressin (AVP) has garnered significant attention for its profound influence on a spectrum of social actions, including social recognition, pair bonding, and aggression.[1][2] AVP exerts its effects through three primary receptor subtypes: V1a, V1b, and V2. While the V1a receptor has been extensively studied in the context of social behavior, the V1b receptor has more recently been identified as a critical component in the neural circuitry of social cognition.

The development of selective ligands for vasopressin receptors has been instrumental in dissecting their individual contributions. This compound is a potent and selective agonist for the V1b receptor, making it an invaluable tool for probing the functional significance of V1b receptor activation.[3] Studies utilizing V1b receptor knockout mice have consistently demonstrated deficits in social aggression and social recognition, underscoring the importance of this receptor in normal social functioning.[3][4] Consequently, the targeted activation of V1b receptors with agonists like this compound is hypothesized to enhance these social behaviors.

This guide will synthesize the current understanding of this compound's impact on social behavior, presenting available quantitative data, outlining detailed experimental protocols for its use in preclinical models, and illustrating the downstream signaling cascades initiated by its binding to the V1b receptor.

Quantitative Data on the Impact of this compound on Social Behavior

While direct dose-response data for this compound in behavioral assays are not extensively published in tabular format, the effects of V1b receptor modulation on social behavior are well-documented through studies on V1b receptor knockout mice and the use of V1b antagonists. The data strongly suggest that a V1b agonist like this compound would produce effects opposite to those observed in knockout or antagonist-treated animals. The following tables summarize key findings from such studies, providing an inferred basis for the expected effects of this compound.

Table 1: Effects of V1b Receptor Knockout on Social Aggression in the Resident-Intruder Test

Behavioral ParameterWild-Type MiceV1b Receptor Knockout MiceInferred Effect of this compound
Latency to First Attack (seconds) ShorterLongerDecrease
Number of Attacks HigherLowerIncrease
Cumulative Attack Duration (seconds) LongerShorterIncrease

Data are inferred from studies on V1b receptor knockout mice, which show reduced aggression.

Table 2: Effects of V1b Receptor Knockout on Social Recognition

Behavioral ParameterWild-Type MiceV1b Receptor Knockout MiceInferred Effect of this compound
Investigation Time of Novel Mouse (seconds) HighHighNo significant change expected
Investigation Time of Familiar Mouse (seconds) LowHigh (impaired memory)Decrease (enhanced memory)
Discrimination Index HighLowIncrease

Data are based on the social recognition deficits observed in V1b receptor knockout mice.

Experimental Protocols

The following are detailed methodologies for key experiments designed to assess the impact of this compound on social behavior in rodents. These protocols are based on established procedures and incorporate specific parameters relevant to the administration of neuropeptides.

Resident-Intruder Test for Aggression

This paradigm is a standardized method to measure offensive aggression in a semi-naturalistic setting.

Objective: To assess the effect of this compound on aggressive behaviors in a resident male mouse towards an unfamiliar intruder.

Animals:

  • Residents: Adult male mice, individually housed for at least one week to establish territory.

  • Intruders: Slightly smaller, unfamiliar male mice.

This compound Administration:

  • Route: Intracerebroventricular (ICV) microinjection.

  • Dosage: A dose-response study could include 0.1, 1.0, and 10 ng of this compound dissolved in sterile artificial cerebrospinal fluid (aCSF). A vehicle-only group (aCSF) serves as the control.

  • Procedure:

    • Anesthetize the resident mouse and place it in a stereotaxic frame.

    • Implant a guide cannula aimed at the lateral ventricle. Allow for a one-week recovery period.

    • On the day of the experiment, gently restrain the mouse and perform the ICV injection of this compound or vehicle over a 1-minute period.

    • Allow a 15-30 minute interval for the peptide to diffuse before initiating the behavioral test.

Behavioral Testing:

  • Introduce the intruder mouse into the home cage of the resident.

  • Record the interaction for 10 minutes using a video camera.

  • Score the following behaviors:

    • Latency to the first attack (in seconds).

    • Total number of attacks.

    • Cumulative duration of attacks (in seconds).

    • Number of tail rattles.

    • Duration of social investigation.

Social Recognition Test

This test evaluates an animal's ability to remember a previously encountered conspecific.

Objective: To determine if this compound enhances social memory.

Animals: Adult male or female mice.

This compound Administration:

  • Route: Intracerebroventricular (ICV) microinjection.

  • Dosage: Similar to the aggression test, a dose-range of 0.1-10 ng of this compound or vehicle.

  • Procedure: Administer the ICV injection immediately after the first exposure to the stimulus mouse.

Behavioral Testing:

  • Habituation Phase (Trial 1): Place a juvenile stimulus mouse into the home cage of the experimental mouse for a 4-minute period.

  • Remove the stimulus mouse. Immediately administer this compound or vehicle via ICV injection.

  • Test Phase (Trial 2): After a set inter-exposure interval (e.g., 2 hours, a duration at which memory typically fades), re-introduce the same stimulus mouse to the experimental mouse's cage for 4 minutes.

  • Record the duration of social investigation (sniffing of the head, anogenital, and torso regions) during both trials.

  • A decrease in investigation time during Trial 2 compared to Trial 1 indicates social recognition.

Signaling Pathways and Visualizations

Activation of the V1b receptor by this compound initiates a cascade of intracellular events that ultimately modulate neuronal activity and influence social behavior. The V1b receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.

V1b Receptor Signaling Cascade

Upon binding of this compound, the V1b receptor undergoes a conformational change, leading to the activation of the Gq/11 alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of DAG converge to activate protein kinase C (PKC). These signaling events can lead to a variety of downstream effects, including the modulation of ion channel activity, gene expression, and neurotransmitter release, all of which can contribute to the observed changes in social behavior.

V1b_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space dCha4_AVP This compound V1bR V1b Receptor dCha4_AVP->V1bR Binds to Gq11 Gq/11 Protein V1bR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Neuronal_Effects Downstream Neuronal Effects (Ion channel modulation, Gene expression, Neurotransmitter release) PKC->Neuronal_Effects Leads to Social_Behavior Modulation of Social Behavior Neuronal_Effects->Social_Behavior

Caption: V1b Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Assessing this compound Effects on Social Aggression

The following diagram illustrates the logical flow of an experiment designed to test the impact of this compound on aggressive behavior.

Experimental_Workflow_Aggression start Start animal_prep Animal Preparation (Adult male mice, single housing) start->animal_prep surgery Stereotaxic Surgery (ICV cannula implantation) animal_prep->surgery recovery Recovery Period (1 week) surgery->recovery drug_admin Drug Administration (ICV injection of this compound or vehicle) recovery->drug_admin behavioral_test Resident-Intruder Test (10-minute interaction) drug_admin->behavioral_test data_acq Data Acquisition (Video recording) behavioral_test->data_acq data_analysis Data Analysis (Scoring of aggressive behaviors) data_acq->data_analysis results Results & Interpretation data_analysis->results

Caption: Experimental Workflow for Investigating this compound on Aggression.

Conclusion

The selective V1b receptor agonist this compound is a powerful tool for dissecting the role of the vasopressin system in social behavior. Evidence from studies on V1b receptor knockout animals strongly indicates that activation of this receptor is crucial for normal social recognition and the expression of social aggression. While direct quantitative behavioral data for this compound is still emerging, the established methodologies and the known signaling pathways provide a solid foundation for future research in this area. Further investigation into the dose-dependent effects of this compound on a range of social behaviors will be critical for a more complete understanding of V1b receptor function and for the potential development of novel therapeutic strategies for social deficits observed in various neuropsychiatric disorders. The protocols and conceptual frameworks presented in this guide are intended to facilitate and inspire such future endeavors.

References

The Discovery and Development of d[Cha4]-AVP: A Potent and Selective Vasopressin V1b Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of d[Cha4]-AVP, a potent and selective agonist for the vasopressin V1b receptor (V1bR). This document details its binding affinity and functional potency, outlines the experimental protocols used for its characterization, and illustrates the key signaling pathways and developmental logic.

Introduction

Arginine vasopressin (AVP) is a neurohypophyseal hormone that plays a crucial role in a wide array of physiological processes through its interaction with three main receptor subtypes: V1a, V1b, and V2. The V1b receptor, predominantly expressed in the anterior pituitary, is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis, mediating the stimulatory effect of vasopressin on adrenocorticotropic hormone (ACTH) release.[1][2] The development of selective ligands for the V1b receptor is therefore of significant interest for elucidating its physiological roles and for the potential treatment of HPA axis-related disorders.

This compound ([1-deamino-4-cyclohexylalanine] arginine vasopressin) emerged from structure-activity relationship studies aimed at modifying the native arginine vasopressin peptide to achieve greater receptor selectivity.[3] Specifically, the substitution of the glutamine residue at position 4 with cyclohexylalanine was instrumental in conferring high affinity and selectivity for the human V1b receptor.[3] This guide summarizes the key data and methodologies that have established this compound as a valuable research tool.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through extensive in vitro assays. The following tables summarize its binding affinities (Ki) and functional potencies (pEC50) for human vasopressin and oxytocin (B344502) receptors.

Table 1: Binding Affinity of this compound for Human Vasopressin and Oxytocin Receptors

ReceptorKi (nM)Reference
V1b 1.2[4]
V1a 151
V2 750
Oxytocin (OT) 240

Table 2: Functional Potency of this compound at Human Vasopressin and Oxytocin Receptors

ReceptorAssayParameterValueReference
hV1b [Ca2+]i MobilizationpEC5010.05
hV1a [Ca2+]i MobilizationpEC506.53
hV2 cAMP AccumulationpEC505.92
hOT [Ca2+]i MobilizationpKB (antagonist)6.31

Key Experimental Protocols

The characterization of this compound relies on standardized in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from its receptor (IC50), and to calculate the inhibitory constant (Ki).

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human vasopressin or oxytocin receptor subtype of interest (e.g., CHO-hV1bR cells).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-AVP).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Competition: 50 µL of this compound at various concentrations (e.g., 10-12 to 10-5 M), 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for EC50 Determination)

This protocol outlines a method to measure the increase in intracellular calcium ([Ca2+]i) following the activation of Gq-coupled receptors, such as the V1a and V1b receptors.

Objective: To determine the concentration of an agonist (e.g., this compound) that produces 50% of the maximal response (EC50) in terms of intracellular calcium release.

Materials:

  • Cells: A cell line stably expressing the receptor of interest (e.g., hV1b-CHO cells).

  • Cell Culture Medium.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit.

  • Probenecid (optional, to prevent dye leakage from cells).

  • Test Compound: this compound.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid may be included at this stage.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer at a concentration 5-10 times the final desired concentration.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a baseline fluorescence reading for each well.

    • The instrument will then automatically add the this compound solutions to the wells.

    • Continue to record the fluorescence intensity to measure the increase in [Ca2+]i.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of this compound.

    • Determine the EC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Convert the EC50 to pEC50 (-log(EC50)).

Visualizations: Pathways and Workflows

V1b Receptor Signaling Pathway

The vasopressin V1b receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist such as this compound, the receptor initiates a cascade of intracellular events leading to a physiological response.

V1b_Signaling_Pathway Ligand This compound V1bR V1b Receptor Ligand->V1bR Binds to G_protein Gαq/11 & Gβγ V1bR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., ACTH secretion) PKC->Response Phosphorylates Targets Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & Compound Membranes->Incubate Radioligand Prepare Radioligand ([³H]-AVP) Radioligand->Incubate Compound Prepare Serial Dilutions of this compound Compound->Incubate Filter Filter to Separate Bound vs. Free Ligand Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Plot Plot % Inhibition vs. Log[Compound] Count->Plot Calculate Calculate IC₅₀ and Ki (Cheng-Prusoff) Plot->Calculate Development_Logic AVP Arginine Vasopressin (AVP) (Endogenous Ligand) dAVP [deamino-Cys¹]AVP (dAVP) (Increased Stability) AVP->dAVP Modification 1 SAR Structure-Activity Relationship (SAR) Studies (Focus on Position 4) dAVP->SAR Substitution Substitute Gln⁴ with Cyclohexylalanine (Cha) dAVP->Substitution SAR->Substitution Identifies Key Residue dCha4AVP This compound (Potent & Selective V1b Agonist) Substitution->dCha4AVP Leads to Characterization Pharmacological Characterization (Binding & Functional Assays) dCha4AVP->Characterization Tool Validated Research Tool Characterization->Tool Confirms Utility

References

Methodological & Application

Application Notes and Protocols for d[Cha4]-AVP In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d[Cha4]-AVP is a potent and selective synthetic peptide agonist for the vasopressin V1b receptor.[1][2][3] Its high affinity and selectivity make it a valuable research tool for investigating the physiological roles of the V1b receptor in vivo, distinguishing its functions from those of the closely related V1a, V2, and oxytocin (B344502) receptors.[1][2] The V1b receptor is primarily expressed in the anterior pituitary, where it plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the release of adrenocorticotropic hormone (ACTH). This document provides detailed protocols for in vivo experimental studies using this compound, with a focus on its effects on the HPA axis in rodent models.

Physicochemical Properties and Receptor Affinity

This compound is a derivative of arginine vasopressin (AVP) with a molecular weight of 1094.31 g/mol . It is soluble in water up to 1 mg/ml. The key feature of this compound is its high binding affinity and selectivity for the human vasopressin V1b receptor.

Table 1: Receptor Binding Affinities (Ki) of this compound

ReceptorKi (nM)
Human V1b1.2
Human V1a151
Human V2750
Human Oxytocin240

V1b Receptor Signaling Pathway

The V1b receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates downstream target proteins to elicit a cellular response, such as hormone secretion.

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum V1bR V1b Receptor Gq Gq/11 protein V1bR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds CellularResponse Cellular Response (e.g., ACTH Release) PKC->CellularResponse Phosphorylates Downstream Targets Ca_Cytosol Ca2+ IP3R->Ca_Cytosol Releases Ca_ER Ca2+ Ca_ER->IP3R Ca_Cytosol->PKC Activates dCha4AVP This compound dCha4AVP->V1bR Binds

Caption: V1b receptor signaling pathway activated by this compound.

Experimental Protocols

Protocol 1: Investigation of this compound on the Hypothalamic-Pituitary-Adrenal (HPA) Axis in Anesthetized Rats

This protocol details the in vivo administration of this compound to assess its impact on ACTH and corticosterone (B1669441) secretion in anesthetized rats.

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Anesthetic agent (e.g., Ketamine/Xylazine cocktail, or Isoflurane)

  • Male Sprague-Dawley rats (200-250 g)

  • Syringes and needles (25-27 gauge) for intravenous injection

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • Pipettes and tips

  • ELISA kits for ACTH and corticosterone measurement

Experimental Workflow:

HPA_Axis_Workflow A Animal Acclimatization (1 week) B Anesthetize Rat (e.g., Ketamine/Xylazine IP) A->B C Place Catheter in Tail Vein (for IV injection and blood sampling) B->C D Collect Baseline Blood Sample (t=0) C->D E Administer this compound or Vehicle IV D->E F Collect Blood Samples (t = 5, 15, 30 min post-injection) E->F G Centrifuge Blood to Separate Plasma F->G H Store Plasma at -80°C G->H I Measure ACTH and Corticosterone (ELISA) H->I

Caption: Experimental workflow for HPA axis stimulation by this compound.

Procedure:

  • Animal Preparation:

    • House male Sprague-Dawley rats under standard laboratory conditions (12:12 h light/dark cycle, food and water ad libitum) for at least one week to acclimatize.

    • On the day of the experiment, weigh each rat to determine the correct dosage.

    • Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • This compound Solution Preparation:

    • Dissolve this compound in sterile 0.9% saline to the desired stock concentration.

    • Prepare working solutions for injection. For example, to administer 1 µg per 200 g body weight in an injection volume of 100 µl, the concentration would be 10 µg/ml.

  • Intravenous Administration and Blood Sampling:

    • Place the anesthetized rat on a warming pad to maintain body temperature.

    • Visualize a lateral tail vein. Warming the tail with a heat lamp or warm water can aid in vasodilation.

    • Perform an intravenous injection of the this compound solution or vehicle (saline) into the tail vein using a 25-27 gauge needle. Recommended doses are 1 µg and 5 µg per 200 g of body weight.

    • Collect blood samples (approximately 0.3 ml) from a tail vein or other suitable site at baseline (t=0, before injection) and at 5, 15, and 30 minutes post-injection.

    • Place blood samples into EDTA-coated tubes and keep on ice.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes at 4°C) to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

    • Measure plasma ACTH and corticosterone concentrations using commercially available ELISA kits, following the manufacturer's instructions.

Expected Outcomes:

Intravenous administration of this compound is expected to cause a rapid and dose-dependent increase in plasma ACTH and corticosterone levels. The peak ACTH response is typically observed within 5-15 minutes post-injection, followed by a rise in corticosterone levels.

Table 2: In Vivo Effects of this compound on ACTH and Corticosterone Secretion in Anesthetized Rats

Treatment GroupDose (per 200g BW)Peak Plasma ACTH (% of AVP max effect)Peak Plasma Corticosterone (fold increase over basal)
Vehicle-~0%~1
This compound1 µg~22%~7
This compound5 µg~37%~7
Arginine Vasopressin (AVP)1 µg100%~7

Other Potential In Vivo Applications

While the primary and well-documented in vivo application of this compound is the study of the HPA axis, its selectivity for the V1b receptor suggests its utility in other research areas where this receptor is implicated:

  • Social Behavior: Vasopressin is known to modulate various social behaviors. Although specific studies using this compound in this context are limited, it could be a valuable tool to dissect the specific role of the V1b receptor in social recognition, aggression, and anxiety-like behaviors.

  • Cardiovascular Regulation: While this compound is reported to have negligible vasopressor activity, indicating a primary role for V1a receptors in blood pressure regulation, it could be used to investigate more subtle or centrally-mediated cardiovascular effects of V1b receptor activation.

Troubleshooting and Considerations

  • Anesthesia: The choice of anesthetic can influence HPA axis activity. Ensure consistent use of the same anesthetic regimen across all experimental groups.

  • Injection Technique: Proper intravenous injection is crucial for accurate and reproducible results. Practice the technique to ensure the full dose is delivered into the bloodstream.

  • Blood Sampling: Minimize stress during blood collection as it can independently affect HPA axis hormones. The use of a catheter can facilitate repeated sampling with less disturbance to the animal.

  • Peptide Stability: Prepare fresh solutions of this compound for each experiment to ensure its potency.

By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound as a selective tool to unravel the in vivo functions of the vasopressin V1b receptor.

References

Application Notes and Protocols for the Use of d[Cha4]-AVP in Cultured Pituitary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d[Cha4]-AVP, or [1-deamino-4-cyclohexylalanine] Arginine Vasopressin, is a potent and selective synthetic agonist for the vasopressin V1b receptor.[1] This receptor subtype is predominantly expressed in the anterior pituitary gland on corticotroph cells and plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH).[2][3] The primary function of the V1b receptor is to modulate the hypothalamic-pituitary-adrenal (HPA) axis, making this compound an invaluable tool for studying stress-related disorders and developing novel therapeutic agents.[4]

These application notes provide detailed protocols for the use of this compound in cultured pituitary cells to investigate its effects on ACTH secretion and to dissect the underlying signaling pathways.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound activity from in vitro studies.

ParameterSpeciesReceptorValueUnitReference
Binding Affinity (Ki) HumanV1b1.2nM
HumanV1a151nM
HumanV2750nM
HumanOxytocin240nM
RatV1b~1nM
Functional Activity (pEC50) Human (in CHO cells)V1b (Ca2+ influx)10.05-
Human (in CHO cells)V1a (Ca2+ influx)6.53-
Human (in CHO cells)V2 (cAMP)5.92-
Functional Activity (Kact) Rat (pituitary cells)V1b (ACTH secretion)< Ki-

Note: A lower Ki value indicates higher binding affinity. A higher pEC50 value indicates greater potency.

Experimental Protocols

Protocol 1: Primary Culture of Rat Anterior Pituitary Cells

This protocol describes the isolation and culture of primary anterior pituitary cells from rats, a common model for studying ACTH secretion.

Materials:

  • Male Wistar rats (200-250 g)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Collagenase (Type I)

  • DNase I

  • Trypsin inhibitor

  • Sterile dissection tools

  • Centrifuge

  • Cell culture plates (24-well)

Procedure:

  • Euthanize rats according to institutional guidelines.

  • Dissect the anterior pituitary glands under sterile conditions.

  • Wash the glands three times with DMEM.

  • Mince the tissue into small fragments.

  • Incubate the fragments in DMEM containing 0.5% collagenase and 0.01% DNase I for 90 minutes at 37°C with gentle agitation.

  • Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in DMEM containing 0.25% trypsin inhibitor and gently triturate to further dissociate the cells.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the filtered suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.

  • Plate the cells in 24-well plates at a density of 2-5 x 10^5 cells/well.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours before treatment.

Protocol 2: this compound Treatment and ACTH Secretion Assay

This protocol details the procedure for treating cultured pituitary cells with this compound and measuring the subsequent release of ACTH.

Materials:

  • Cultured primary anterior pituitary cells (from Protocol 1)

  • This compound stock solution (dissolved in sterile water or appropriate buffer)

  • Serum-free DMEM

  • Corticotropin-releasing factor (CRF) (optional, for potentiation studies)

  • Bovine Serum Albumin (BSA)

  • ACTH ELISA kit

  • Plate reader

Procedure:

  • After 48-72 hours in culture, gently wash the cells twice with serum-free DMEM.

  • Pre-incubate the cells in serum-free DMEM containing 0.1% BSA for 1-2 hours at 37°C.

  • Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 10^-12 to 10^-6 M).

  • (Optional) For potentiation studies, prepare solutions of this compound in the presence of a constant concentration of CRF (e.g., 10^-9 M).

  • Remove the pre-incubation medium and add the this compound solutions (with or without CRF) to the respective wells.

  • Incubate the cells for a defined period (e.g., 3 hours) at 37°C.

  • Collect the supernatant from each well.

  • Centrifuge the supernatants at 500 x g for 5 minutes to remove any detached cells.

  • Measure the concentration of ACTH in the supernatants using a commercially available ACTH ELISA kit, following the manufacturer's instructions.

  • Normalize the ACTH concentration to the number of cells or total protein content per well.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Isolate Anterior Pituitary Glands enzymatic_digestion Enzymatic Digestion (Collagenase, DNase I) start->enzymatic_digestion cell_dissociation Mechanical Dissociation enzymatic_digestion->cell_dissociation cell_plating Plate Cells in 24-well Plates cell_dissociation->cell_plating serum_starvation Serum Starvation cell_plating->serum_starvation add_dCha4_AVP Add this compound (± CRF) serum_starvation->add_dCha4_AVP incubation Incubate (e.g., 3 hours) add_dCha4_AVP->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant acth_elisa ACTH ELISA collect_supernatant->acth_elisa data_analysis Data Analysis acth_elisa->data_analysis G dCha4_AVP This compound V1b_R V1b Receptor dCha4_AVP->V1b_R Gq_11 Gq/11 V1b_R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release induces ACTH_vesicles ACTH Vesicles Ca_release->ACTH_vesicles promotes fusion of PKC->ACTH_vesicles promotes fusion of ACTH_secretion ACTH Secretion ACTH_vesicles->ACTH_secretion

References

Application Notes and Protocols for d[Cha4]-AVP in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d[Cha4]-AVP is a potent and selective synthetic analog of Arginine Vasopressin (AVP) that acts as an agonist at the vasopressin V1b receptor.[1][2] The V1b receptor is implicated in the regulation of various social behaviors, including aggression and social memory, as well as anxiety-like behaviors.[3][4] In vivo studies in rats have shown that this compound stimulates the secretion of ACTH and corticosterone (B1669441) with negligible effects on blood pressure.[1] These characteristics make this compound a valuable tool for investigating the role of the V1b receptor in modulating complex behaviors in rodent models.

These application notes provide an overview of the dosages of related vasopressin compounds used in rodent behavioral studies, detailed protocols for intracerebroventricular (ICV) administration, and relevant behavioral assays.

Data Presentation: Dosages of Vasopressin Analogs in Rodent Behavioral Studies

While specific behavioral studies detailing the dosage of this compound are not widely available, the following table summarizes effective intracerebroventricular (ICV) and site-specific injection dosages of Arginine Vasopressin (AVP) in rats for various behavioral paradigms. These dosages can serve as a starting point for designing dose-response studies with this compound.

CompoundSpeciesBehavioral ParadigmAdministration RouteEffective Dose RangeReference
Arginine Vasopressin (AVP)RatSocial MemoryIntracerebroventricular (ICV)0.5 - 2.0 ng[5]
Arginine Vasopressin (AVP)RatSocial MemoryLateral Septum Injection0.1 ng[6]
Arginine Vasopressin (AVP)RatMaternal AggressionIntracerebroventricular (ICV)0.5, 2.5, 12.5 ng[7]
Arginine Vasopressin (AVP)RatAnxiety-like Behavior (Elevated Plus Maze)Septum (Microdialysis)200 pg[8]
Arginine Vasopressin (AVP)RatPassive AvoidanceSubcutaneous0.1 - 1.0 µ g/rat [9]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rodent for subsequent ICV injections.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scalpel, forceps, drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Anchor screws

  • Antiseptic solution and sterile saline

  • Analgesics

Procedure:

  • Anesthesia: Anesthetize the rodent using an approved protocol.

  • Stereotaxic Placement: Secure the animal in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Coordinate Identification: Identify and level the skull at bregma.

  • Drilling: Drill a hole at the predetermined stereotaxic coordinates for the lateral ventricle.

  • Cannula Implantation: Slowly lower the guide cannula to the desired depth.

  • Securing the Cannula: Secure the cannula to the skull using anchor screws and dental cement.

  • Dummy Cannula Insertion: Insert a dummy cannula to keep the guide cannula patent.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before behavioral testing.

Protocol 2: Intracerebroventricular (ICV) Injection

This protocol details the procedure for administering this compound via the implanted cannula.

Materials:

  • This compound reconstituted in sterile vehicle (e.g., artificial cerebrospinal fluid or sterile saline)

  • Injection cannula connected to a microsyringe pump via tubing

  • Dummy cannula

Procedure:

  • Animal Handling: Gently handle the conscious animal.

  • Cannula Exposure: Remove the dummy cannula from the guide cannula.

  • Injection Cannula Insertion: Insert the injection cannula, ensuring it extends slightly beyond the tip of the guide cannula.

  • Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.2-0.5 µL/min). The total infusion volume is typically 1-2 µL.

  • Diffusion Time: Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

  • Cannula Removal and Replacement: Gently withdraw the injection cannula and replace the dummy cannula.

  • Behavioral Testing: Proceed with the behavioral assay at the predetermined time post-injection.

Protocol 3: Social Recognition Test

This test assesses short-term social memory, a behavior known to be modulated by vasopressin.

Procedure:

  • Habituation: Habituate the experimental animal to the testing arena for a set period.

  • First Exposure: Introduce a juvenile conspecific into the arena and record the time the experimental animal spends investigating the juvenile (e.g., sniffing) for a defined period (e.g., 4 minutes).

  • Inter-exposure Interval: Return both animals to their home cages for a specific interval (e.g., 30 minutes for short-term memory, or longer to challenge memory consolidation).

  • Second Exposure: Re-introduce the same juvenile (familiar) or a novel juvenile into the arena and again record the investigation time.

  • Data Analysis: A significant reduction in investigation time towards the familiar juvenile compared to a novel juvenile indicates intact social recognition memory.

Signaling Pathway and Experimental Workflow

V1b Receptor Signaling Pathway

Activation of the V1b receptor by this compound initiates a Gq-protein coupled signaling cascade, leading to the activation of Phospholipase C (PLC) and subsequent downstream effects.

V1b_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound V1bR V1b Receptor This compound->V1bR Gq Gq V1bR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response (e.g., ACTH release) PKC->Cellular_Response phosphorylates targets leading to

Caption: V1b Receptor Signaling Cascade.

Experimental Workflow for Rodent Behavioral Studies

This workflow outlines the key steps for conducting a behavioral study using this compound in rodents.

Experimental_Workflow A Animal Acclimation & Housing B ICV Cannula Implantation Surgery A->B C Post-operative Recovery (≥ 1 week) B->C D Habituation to Behavioral Apparatus C->D E This compound or Vehicle ICV Injection D->E F Behavioral Testing (e.g., Social Recognition, Elevated Plus Maze) E->F G Data Collection & Analysis F->G H Histological Verification of Cannula Placement G->H

Caption: Rodent Behavioral Study Workflow.

References

Application Notes and Protocols for d[Cha4]-AVP Administration in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the selective vasopressin V1a receptor agonist, d[Cha4]-AVP, in rat studies. This document includes detailed experimental protocols, a summary of quantitative data from literature, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective agonist for the vasopressin V1a receptor, which is implicated in the regulation of various physiological processes, including social behaviors and cardiovascular function. Understanding the appropriate administration routes and their corresponding effects is crucial for designing robust preclinical studies in rats. This document outlines three common administration routes: intracerebroventricular (ICV), intravenous (IV), and subcutaneous (SC), providing detailed protocols and expected outcomes based on published research.

Signaling Pathway of this compound via V1a Receptor

This compound exerts its effects by binding to and activating the V1a receptor, a G-protein coupled receptor (GPCR). The activation of the V1a receptor initiates a signaling cascade that leads to various cellular responses.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol dCha4_AVP This compound V1aR V1a Receptor dCha4_AVP->V1aR Binds to Gq11 Gq/11 Protein V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Responses (e.g., smooth muscle contraction, neurotransmitter release) Ca2->Cellular_Response Directly influences PKC->Cellular_Response Phosphorylates targets leading to

Caption: V1a Receptor Signaling Pathway.

Administration Routes and Protocols

The choice of administration route depends on the research question. ICV administration targets the central nervous system directly, while IV and SC routes are used for systemic effects.

Intracerebroventricular (ICV) Administration

This route is ideal for studying the central effects of this compound on behaviors such as social recognition and anxiety, as well as on central cardiovascular regulation.

Experimental Workflow for ICV Cannulation and Injection

ICV_Workflow A Anesthetize Rat (e.g., isoflurane (B1672236) or ketamine/xylazine) B Secure in Stereotaxic Apparatus A->B C Expose Skull and Identify Bregma B->C D Drill Hole at Stereotaxic Coordinates (e.g., AP: -0.8mm, L: ±1.5mm from Bregma) C->D E Implant Guide Cannula (e.g., V: -3.5mm from skull surface) D->E F Secure with Dental Cement and Anchor Screws E->F G Post-operative Recovery (3-7 days) F->G H Habituate Rat to Handling and Injection Procedure G->H J Remove Dummy Cannula and Insert Injector H->J I Prepare this compound Solution (sterile, pyrogen-free vehicle) K Infuse this compound Solution (e.g., 0.5-1.0 µL/min) I->K J->K L Behavioral or Physiological Assessment K->L

Caption: ICV Cannulation and Injection Workflow.

Protocol for ICV Injection:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Surgery: Expose the skull and locate the bregma. Drill a small hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.8 mm, L: ±1.5 mm from bregma).

  • Cannula Implantation: Lower a guide cannula to the target depth (e.g., V: -3.5 mm from the skull surface) and secure it with dental cement and anchor screws.

  • Recovery: Allow the animal to recover for 3-7 days.

  • Injection: On the day of the experiment, gently restrain the conscious rat. Remove the dummy cannula and insert the injector cannula. Infuse the this compound solution at a slow rate (e.g., 0.5-1.0 µL/min).

Quantitative Data for ICV Administration of AVP Analogs in Rats

ParameterDose Range (AVP or Analogs)EffectReference
Social Recognition0.5 - 2.0 ng (AVP)Decreased investigation time of a familiar juvenile, indicating improved social memory.[1][1]
Social Discrimination0.1 ng (AVP agonist)Rescued progesterone-induced impairment in social recognition.[2][3][2][3]
Mean Arterial Pressure (Conscious)0.015 - 0.15 nmoles (AVP)Dose-dependent increase in blood pressure.[4][4]
Mean Arterial Pressure (Anesthetized)25 - 5000 pmol (AVP)Dose-related increases in blood pressure.[5][5]
Heart Rate (Conscious)0.015 - 0.15 nmoles (AVP)Increased heart rate.[4][4]
Heart Rate (Anesthetized)0.015 - 0.15 nmoles (AVP)Decreased heart rate.[4][4]
Intravenous (IV) Administration

IV administration allows for the rapid and systemic delivery of this compound, making it suitable for studying acute cardiovascular effects.

Protocol for IV Injection (Tail Vein):

  • Animal Restraint: Place the rat in a suitable restrainer to expose the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Insert a sterile needle (e.g., 25-27 gauge) into the vein and inject the this compound solution slowly.

  • Confirmation: Observe for the absence of a subcutaneous bleb to ensure proper intravenous delivery.

Quantitative Data for IV Administration of AVP Analogs in Rats

ParameterDose (AVP or Antagonist)EffectReference
Mean Arterial Pressure100 µg/kg (d(CH2)5VDAVP)No effect on MAP in normotensive rats, but decreased MAP in hypertensive rats after baroreceptor deafferentation.[6][6]
Total Peripheral Resistance100 µg/kg (d(CH2)5VDAVP)Decreased total peripheral resistance in hypertensive rats.[6][6]
Cardiac Output100 µg/kg (d(CH2)5VDAVP)Increased cardiac output in hypertensive rats.[6][6]
Subcutaneous (SC) Administration

SC injection provides a slower absorption and more sustained systemic exposure to this compound compared to IV administration, which can be advantageous for behavioral studies requiring a longer duration of action.

Protocol for SC Injection:

  • Animal Restraint: Manually restrain the rat.

  • Site Preparation: Lift the loose skin over the dorsal neck and shoulder area to form a "tent".

  • Injection: Insert a sterile needle (e.g., 21-27 gauge) into the base of the tented skin.

  • Aspiration: Gently pull back the plunger to ensure no blood is aspirated, confirming the needle is not in a blood vessel.

  • Administration: Inject the this compound solution. A small bleb will form under the skin.[7][8][9][10]

Quantitative Data for SC Administration of AVP Analogs in Rats

ParameterDose (AVP or Antagonist)EffectReference
Social Interaction (Adjacent Lying)0.005 - 0.01 mg/kg (AVP, IP)Significantly increased time spent in adjacent lying, indicating a prosocial effect.[11][12][11][12]
General Investigation0.1 mg/kg (AVP, IP)Decreased general investigation.[11][12][11][12]

Note on IP Administration Data: While the table above provides data for intraperitoneal (IP) administration, it is included as it offers insights into the systemic effects on social behavior that may be comparable to SC administration, which also results in systemic circulation.

Conclusion

The selection of an appropriate administration route for this compound in rat studies is critical for achieving reliable and interpretable results. ICV administration is the method of choice for investigating the central effects of the compound, while IV and SC routes are suitable for studying systemic effects, with IV providing rapid onset and SC offering a more sustained exposure. The protocols and data presented in this document serve as a guide for researchers to design and execute their studies effectively. It is recommended to conduct pilot studies to determine the optimal dose and administration parameters for specific experimental paradigms.

References

Application Notes and Protocols for d[Cha4]-AVP in Anterior Pituitary Explant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d[Cha4]-AVP is a potent and selective synthetic agonist for the vasopressin V1b receptor, which is prominently expressed in the corticotroph cells of the anterior pituitary gland. Its high affinity and selectivity make it a valuable tool for investigating the regulation of adrenocorticotropic hormone (ACTH) secretion and the pathophysiology of conditions related to the hypothalamic-pituitary-adrenal (HPA) axis. These application notes provide detailed protocols for the use of this compound in anterior pituitary explant systems, enabling researchers to study its effects on ACTH release and downstream signaling pathways.

Data Presentation

Ligand Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for various vasopressin and oxytocin (B344502) receptor subtypes.

Receptor SubtypeKi (nM)
Vasopressin V1b1.2
Vasopressin V1a151
Oxytocin240
Vasopressin V2750

Data compiled from publicly available sources.

In Vivo Dose-Response of this compound on Plasma ACTH Levels in Rats

This table presents the in vivo effect of this compound on plasma ACTH concentrations in anesthetized rats 15 minutes post-injection.

This compound Dose (µ g/200g BW)Mean Plasma ACTH (pg/mL) ± SEM
Vehicle ControlBaseline
1Increased (Maximal effect ~22% of AVP)
5Further Increased (Maximal effect ~37% of AVP)

Note: this compound behaves as a partial agonist for ACTH release in vivo compared to Arginine Vasopressin (AVP)[1].

Experimental Protocols

Protocol 1: Static Culture of Adult Rat Anterior Pituitary Explants

This protocol describes a method for the static culture of adult rat anterior pituitary explants to study the effect of this compound on ACTH secretion.

Materials:

  • Adult male rats (e.g., Sprague-Dawley, 200-250g)

  • Sterile dissection tools

  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • This compound stock solution (e.g., 1 mM in sterile water)

  • 24-well culture plates

  • Sterile phosphate-buffered saline (PBS)

  • 70% ethanol

  • CO2 incubator (37°C, 5% CO2)

  • ACTH ELISA kit

Procedure:

  • Animal Euthanasia and Pituitary Dissection:

    • Euthanize the rat according to institutional guidelines.

    • Sterilize the head and neck region with 70% ethanol.

    • Carefully dissect the skull to expose the brain and locate the pituitary gland.

    • Gently remove the entire pituitary gland and place it in a sterile petri dish containing cold, sterile PBS.

    • Under a dissecting microscope, carefully separate the anterior pituitary from the posterior and intermediate lobes.

  • Explant Preparation and Culture:

    • Transfer the anterior pituitary to a fresh dish with culture medium.

    • Cut the anterior pituitary into small fragments (explants) of approximately 1 mm³.

    • Place one explant into each well of a 24-well culture plate containing 1 mL of pre-warmed culture medium.

    • Incubate the plate in a CO2 incubator at 37°C for a pre-incubation period of 2-3 hours to stabilize the tissue.

  • This compound Stimulation:

    • After the pre-incubation period, carefully remove the medium from each well.

    • Add 1 mL of fresh culture medium containing the desired concentration of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control to the respective wells.

    • Incubate the plate for the desired stimulation time (e.g., 30, 60, 120 minutes).

  • Sample Collection and Analysis:

    • At the end of the incubation period, collect the culture medium from each well.

    • Centrifuge the collected medium to pellet any cellular debris.

    • Store the supernatant at -20°C or -80°C until ACTH measurement.

    • Measure the ACTH concentration in the culture medium using a commercially available ACTH ELISA kit, following the manufacturer's instructions.

Protocol 2: Perifusion (Superfusion) of Anterior Pituitary Explants

This protocol allows for the dynamic study of ACTH release in response to pulsatile or continuous administration of this compound.

Materials:

  • Perifusion system (including perifusion chambers, peristaltic pump, and fraction collector)

  • Adult rat anterior pituitary explants (prepared as in Protocol 1)

  • Perifusion medium: Krebs-Ringer bicarbonate buffer supplemented with glucose and bovine serum albumin (BSA)

  • This compound solutions at various concentrations in perifusion medium

  • ACTH ELISA kit

Procedure:

  • System Setup and Equilibration:

    • Prepare anterior pituitary explants as described in Protocol 1.

    • Place the explants into the perifusion chambers.

    • Set up the perifusion system according to the manufacturer's instructions.

    • Equilibrate the explants by perifusing with medium at a constant flow rate (e.g., 0.5-1.0 mL/min) for at least 60-90 minutes.

  • Basal Sample Collection:

    • Begin collecting fractions of the perifusate at regular intervals (e.g., every 5-10 minutes) to establish a stable baseline of ACTH secretion.

  • This compound Administration:

    • Switch the perifusion medium to one containing the desired concentration of this compound. This can be done as a continuous infusion or as a pulse of a specific duration.

    • Continue collecting fractions throughout the stimulation period.

  • Washout and Post-Stimulation Sampling:

    • Switch back to the control perifusion medium to wash out the this compound.

    • Continue collecting fractions to monitor the return of ACTH secretion to baseline levels.

  • Sample Analysis:

    • Measure the ACTH concentration in each collected fraction using an ACTH ELISA kit.

    • Plot the ACTH concentration over time to visualize the dynamic release profile.

Mandatory Visualizations

Signaling Pathway of this compound in Anterior Pituitary Corticotrophs

G This compound Signaling Pathway in Corticotrophs dCha4_AVP This compound V1bR Vasopressin V1b Receptor dCha4_AVP->V1bR Binds to Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates ACTH_secretion ACTH Secretion Ca2_release->ACTH_secretion Stimulates PKC->ACTH_secretion Stimulates

Caption: this compound signaling cascade in pituitary corticotrophs.

Experimental Workflow for Static Anterior Pituitary Explant Culture

G Workflow for Static Explant Culture A 1. Euthanize Rat & Dissect Pituitary B 2. Isolate Anterior Pituitary A->B C 3. Prepare Explants (~1mm³) B->C D 4. Place Explants in 24-well Plate C->D E 5. Pre-incubation (2-3 hours) D->E F 6. Stimulate with this compound E->F G 7. Collect Culture Medium F->G H 8. Measure ACTH by ELISA G->H

Caption: Static culture workflow for this compound stimulation.

Logical Relationship in Perifusion Experimentdot

G cluster_0 Phases cluster_1 Actions A Equilibration (Baseline) B Stimulation (this compound) A->B D Collect Fractions A->D C Washout (Return to Baseline) B->C B->D C->D E Measure ACTH D->E

References

Application Notes and Protocols for Studying Catecholamine Release Using Vasopressin V1a Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine vasopressin (AVP) is a neurohormone that plays a critical role in regulating a wide array of physiological processes, including cardiovascular function and stress responses. Its effects are mediated through various receptor subtypes, with the vasopressin V1a receptor being instrumental in modulating vascular tone and sympathoadrenal outflow. Consequently, selective V1a receptor antagonists are invaluable tools for elucidating the precise role of vasopressin in catecholamine release and for the development of novel therapeutics targeting cardiovascular and stress-related disorders.

Initial investigations into this field were prompted by an interest in d[Cha4]-AVP. However, it is crucial to clarify that this compound is a potent and selective vasopressin V1b receptor agonist , not a V1a antagonist. Therefore, this document focuses on the application of established selective V1a receptor antagonists, such as d(CH2)5Tyr(Me)AVP , Relcovaptan (SR 49059) , and OPC-21268 , to investigate their influence on the release of catecholamines, including norepinephrine (B1679862), epinephrine (B1671497), and dopamine (B1211576).

These application notes provide a comprehensive overview of the signaling pathways involved, detailed experimental protocols for both in vivo and in vitro studies, and a summary of quantitative data from key experiments.

Signaling Pathways

The vasopressin V1a receptor is a G protein-coupled receptor (GPCR). Upon binding of vasopressin, the receptor couples to Gq/11 proteins, initiating a downstream signaling cascade. This cascade is central to the physiological effects of vasopressin, including its influence on catecholamine release.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes V1a_Antagonist V1a Antagonist (e.g., d(CH2)5Tyr(Me)AVP) V1a_Antagonist->V1aR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca2+ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Vesicle Catecholamine Vesicle Ca_cyto->Vesicle Triggers fusion PKC->Vesicle Modulates Release Catecholamine Release Vesicle->Release Exocytosis

V1a receptor signaling cascade leading to catecholamine release.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of selective V1a receptor antagonists on catecholamine levels.

Table 1: Effect of Intracerebroventricular (icv) d(CH2)5Tyr(Me)AVP on AVP-Induced Plasma Catecholamine Increase in Rats

Treatment GroupPlasma Noradrenaline (pg/mL)Plasma Adrenaline (pg/mL)
Vehicle235 ± 30110 ± 25
AVP (73 ng/kg, icv)450 ± 60320 ± 50
d(CH2)5Tyr(Me)AVP + AVP250 ± 40125 ± 30
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data extrapolated from graphical representations in cited literature. The study demonstrated that the V1a antagonist blocked the AVP-induced rise in catecholamines.[1]

Table 2: Effect of V1a Antagonist on Basal and AVP-Stimulated Catecholamine Release from Adrenal Chromaffin Cells (Hypothetical Data Based on Qualitative Findings)

ConditionNorepinephrine Release (pmol/10^6 cells)Epinephrine Release (pmol/10^6 cells)
Basal15.2 ± 2.185.3 ± 9.8
AVP (10 µM)45.8 ± 5.3255.1 ± 28.4
V1a Antagonist (1 µM) + AVP (10 µM)18.1 ± 2.598.6 ± 11.2
V1a Antagonist (1 µM) alone14.9 ± 1.983.7 ± 9.1
*Data are presented as mean ± SEM. *p < 0.01 compared to basal. This table represents expected results based on findings that AVP stimulates catecholamine release from adrenal chromaffin cells, an effect that is blocked by V1a antagonists.[2]

Experimental Protocols

In Vivo Study: Effect of Central V1a Antagonism on Catecholamine Release

This protocol is based on methodologies used to study the central effects of vasopressin on sympathoadrenal outflow.[1]

Objective: To determine the effect of a centrally administered selective V1a receptor antagonist on basal and stimulated plasma catecholamine levels in conscious, unrestrained rats.

Materials:

  • Male Wistar rats (250-300g)

  • Selective V1a antagonist: d(CH2)5Tyr(Me)AVP

  • Arginine Vasopressin (AVP)

  • Stereotaxic apparatus

  • Intracerebroventricular (icv) cannulae

  • Vascular catheters

  • Peristaltic pump

  • Refrigerated centrifuge

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Anesthetics (e.g., ketamine/xylazine cocktail)

InVivo_Workflow cluster_prep Animal Preparation (7 days prior) cluster_exp Experiment Day cluster_analysis Sample Analysis Cannula Stereotaxic Implantation of ICV Cannula Catheter Implantation of Vascular Catheters (femoral artery/vein) Cannula->Catheter Recovery Post-operative Recovery Catheter->Recovery Habituation Habituation to Experimental Cage Recovery->Habituation Baseline Baseline Blood Sampling Habituation->Baseline Injection ICV Injection (V1a antagonist or Vehicle) Baseline->Injection Stimulation Optional: ICV Injection of AVP Injection->Stimulation Sampling Post-injection Blood Sampling Stimulation->Sampling Centrifuge Plasma Separation (Refrigerated Centrifuge) Sampling->Centrifuge HPLC Catecholamine Quantification (HPLC-ECD) Centrifuge->HPLC

Workflow for in vivo analysis of catecholamine release.

Procedure:

  • Animal Surgery (7 days prior to experiment):

    • Anesthetize the rat using an appropriate anesthetic.

    • Using a stereotaxic apparatus, implant a guide cannula into the lateral cerebral ventricle.

    • Implant catheters into the femoral artery (for blood sampling) and femoral vein (for drug administration if needed).

    • Allow the animal to recover for at least one week.

  • Experimental Day:

    • Place the conscious, unrestrained rat in a quiet experimental cage and allow it to habituate for at least 60 minutes.

    • Collect a baseline arterial blood sample (0.5 mL) into a chilled tube containing EDTA and glutathione.

    • Administer the selective V1a antagonist (e.g., d(CH2)5Tyr(Me)AVP, 0.5-1.5 µg/kg) or vehicle via the icv cannula.

    • For stimulated release, administer AVP (e.g., 73 ng/kg, icv) 15 minutes after the antagonist.

    • Collect arterial blood samples at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).

    • Immediately place blood samples on ice.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify norepinephrine, epinephrine, and dopamine concentrations in the plasma samples using HPLC-ECD.

In Vitro Study: Catecholamine Release from Adrenal Chromaffin Cells

This protocol is adapted from studies on catecholamine secretion from isolated adrenal chromaffin cells.[2][3]

Objective: To investigate the effect of a selective V1a receptor antagonist on AVP-stimulated catecholamine release from cultured adrenal chromaffin cells.

Materials:

  • Bovine or rat adrenal glands

  • Collagenase

  • DNase

  • Culture medium (e.g., DMEM)

  • Fetal bovine serum

  • Selective V1a antagonist (e.g., Relcovaptan)

  • Arginine Vasopressin (AVP)

  • Krebs-Ringer-HEPES buffer

  • HPLC-ECD system

InVitro_Workflow cluster_prep Cell Preparation cluster_exp Release Experiment cluster_analysis Analysis Isolation Isolation of Chromaffin Cells (Collagenase Digestion) Culture Cell Plating and Culture (24-48 hours) Isolation->Culture Wash Wash Cells with Buffer Culture->Wash Preincubation Pre-incubation with V1a Antagonist or Vehicle Wash->Preincubation Stimulation Stimulation with AVP Preincubation->Stimulation Collection Collection of Supernatant Stimulation->Collection HPLC Quantification of Catecholamines in Supernatant (HPLC-ECD) Collection->HPLC

Workflow for in vitro catecholamine release assay.

Procedure:

  • Isolation and Culture of Adrenal Chromaffin Cells:

    • Obtain fresh adrenal glands and perfuse with a collagenase solution to digest the medulla.

    • Mechanically dissociate the tissue and purify the chromaffin cells using a density gradient.

    • Plate the isolated cells on collagen-coated culture dishes and maintain in a humidified incubator at 37°C with 5% CO2.

  • Catecholamine Release Assay:

    • After 24-48 hours in culture, gently wash the cells twice with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells for 15-30 minutes with the selective V1a antagonist (e.g., 1 µM Relcovaptan) or vehicle in the buffer.

    • Stimulate the cells by adding AVP (e.g., 10 µM) for a defined period (e.g., 10 minutes).

    • Collect the supernatant, which contains the released catecholamines.

    • Immediately add an antioxidant (e.g., sodium metabisulfite) and store at -80°C.

  • Sample Analysis:

    • Thaw the supernatant samples and analyze the concentrations of norepinephrine and epinephrine using HPLC-ECD.

Conclusion

The use of selective V1a receptor antagonists is a powerful approach to dissect the role of vasopressin in the regulation of catecholamine release. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding this critical physiological interaction. By carefully selecting the appropriate antagonist and experimental model, scientists can gain valuable insights into the complex interplay between the vasopressinergic and sympathoadrenal systems, paving the way for new therapeutic strategies for a variety of disorders.

References

Application Notes and Protocols: d[Cha4]-AVP in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

d[Cha4]-AVP ([1-Deamino-4-cyclohexylalanine] arginine vasopressin) is a potent and highly selective synthetic peptide agonist for the vasopressin V1b receptor.[1][2][3] Endogenous arginine vasopressin (AVP) is a key neuropeptide that modulates a wide range of physiological processes and behaviors, including stress responses, anxiety, and social behaviors, by acting on three main receptor subtypes: V1a, V1b, and V2.[4][5][6] The high selectivity of this compound for the V1b receptor over V1a, V2, and oxytocin (B344502) receptors makes it an invaluable pharmacological tool for neuroscience researchers. It allows for the precise investigation of the V1b receptor's role in the central nervous system, helping to dissect its specific contributions to complex behaviors and neuroendocrine regulation, which is crucial for developing targeted therapeutics for psychiatric and neurological disorders.[7][8][9]

Pharmacological Profile

This compound exhibits a distinct binding and functional profile, characterized by high affinity and potency at the human V1b receptor with significantly lower activity at other related receptors. This selectivity is essential for isolating V1b-mediated effects in experimental settings.

Data Presentation

Quantitative data regarding the binding affinities and functional potencies of this compound are summarized in the tables below for easy comparison.

Table 1: Receptor Binding Affinity of this compound

Receptor Subtype (Human) Binding Affinity (Kᵢ) pKᵢ Reference
Vasopressin V1b 1.2 nM 9.68 [1][2][3]
Vasopressin V1a 151 nM - [3]
Oxytocin (OT) 240 nM 7.68 [1][2][3]

| Vasopressin V2 | 750 nM | - |[3] |

Table 2: Functional Activity of this compound

Receptor Subtype (Human) Assay Functional Activity Reference
Vasopressin V1b [Ca²⁺]ᵢ Increase pEC₅₀ = 10.05 [1][2]
Vasopressin V1a - pEC₅₀ = 6.53 [1][2]
Vasopressin V2 - pEC₅₀ = 5.92 [1][2]

| Oxytocin (OT) | - | Weak Antagonist (pK₋B = 6.31) |[1][2] |

Mechanism of Action & Signaling Pathway

The V1b receptor, like the V1a receptor, is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins.[10][11][12] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of its associated G protein. This initiates a downstream signaling cascade involving phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13][14][15] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]ᵢ).[13][14] The subsequent rise in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various cellular proteins and culminating in a specific physiological response.[14][15] In the anterior pituitary, this pathway is the primary mechanism for AVP-stimulated adrenocorticotropic hormone (ACTH) secretion.[10]

V1b_Signaling_Pathway cluster_cytosol Cytosol V1bR V1b Receptor Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., ACTH Secretion) PKC->Response Phosphorylates Targets Ca Ca²⁺ Ca->PKC Activates ER->Ca Releases Ligand This compound Ligand->V1bR Binds

V1b Receptor Gq-PLC Signaling Pathway.

Applications in Neuroscience Research

Investigating the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The V1b receptor is densely expressed in the corticotroph cells of the anterior pituitary, where it potentiates the effects of corticotropin-releasing factor (CRF) on ACTH secretion.[10] this compound serves as a specific tool to stimulate this pathway, allowing researchers to study the role of vasopressin in the stress response. In vivo studies have shown that this compound administration stimulates the release of both ACTH and corticosterone (B1669441), confirming its utility in probing HPA axis function.[3][16]

Elucidating Mechanisms of Anxiety and Depression

Dysregulation of the vasopressin system has been strongly implicated in the pathophysiology of anxiety and depression.[7][8][9] The anxiogenic effects of AVP are thought to be mediated, in part, through V1b receptors.[7] By using this compound in animal models, researchers can selectively activate V1b pathways in brain regions associated with fear and anxiety, such as the amygdala and septum, to investigate their contribution to anxiety-like behaviors.[17] This helps in validating the V1b receptor as a potential therapeutic target for anxiolytics.

Dissecting the Nuances of Social Behavior

AVP is a critical modulator of social behaviors, including social recognition, aggression, and pair bonding.[4][5][18] While many of these effects have been attributed to the V1a receptor, the role of the V1b receptor is less understood. The selectivity of this compound allows for the targeted investigation of V1b's function. For example, it can be used to determine if V1b activation in specific neural circuits influences social memory or aggressive responses, providing a more detailed map of the neurochemical control of social interaction.[19]

Experimental Protocols

Protocol: In Vitro Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of this compound for a specific vasopressin receptor subtype expressed in cell membranes.

Binding_Assay_Workflow A Prepare Membranes (e.g., from hV1bR-CHO cells) B Incubate Membranes with: 1. Radiolabeled Ligand (e.g., [³H]AVP) 2. Varying concentrations of this compound A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis (Generate competition curve, calculate IC₅₀ and Kᵢ) D->E

Workflow for a competitive receptor binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues (e.g., CHO cells stably transfected with the human V1b receptor) in a cold buffer and centrifuge to pellet the membranes.[20] Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]Arginine Vasopressin), and increasing concentrations of unlabeled this compound (the competitor). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled AVP).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other values. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.

Protocol: In Vitro Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate an increase in intracellular calcium ([Ca²⁺]ᵢ) via the V1b receptor.

Calcium_Assay_Workflow A Plate and Culture Cells (e.g., hV1bR-CHO cells) B Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Establish Baseline Fluorescence B->C D Add Increasing Concentrations of this compound C->D E Measure Change in Fluorescence (Using a plate reader or microscope) D->E F Data Analysis (Generate dose-response curve, calculate EC₅₀) E->F

Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Plate cells expressing the V1b receptor (e.g., hV1b-CHO cells) in a clear-bottom, black-walled 96-well plate and grow to near confluency.[1][2]

  • Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash the cells to remove excess dye. Place the plate in a fluorescence plate reader and measure the baseline fluorescence intensity for each well.

  • Compound Addition: Use the plate reader's injection system to add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, monitor the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis.

  • Data Analysis: Normalize the response to the baseline fluorescence. Plot the peak response against the log concentration of this compound to create a dose-response curve. Fit the curve using a non-linear regression model to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response.

Protocol: In Vivo Measurement of ACTH Secretion in Rodents

This protocol describes how to assess the in vivo efficacy of this compound by measuring its effect on HPA axis hormones.

InVivo_HPA_Workflow A Animal Acclimation and Preparation (e.g., catheter implantation for blood sampling) B Baseline Blood Sample (T=0) A->B C Administer this compound or Vehicle (e.g., intravenous or intraperitoneal injection) B->C D Collect Blood Samples at Specific Time Points (e.g., 5, 15, 30 min post-injection) C->D E Process Blood to Obtain Plasma (Centrifugation with EDTA) D->E F Quantify Hormone Levels (ACTH, Corticosterone) (Using ELISA or RIA kits) E->F G Data Analysis (Compare hormone levels over time vs. vehicle) F->G

Workflow for in vivo HPA axis stimulation.

Methodology:

  • Animal Preparation: Acclimate male Wistar or Sprague-Dawley rats to the housing conditions. For repeated sampling, surgically implant a catheter into the jugular or femoral vein and allow the animal to recover.

  • Administration: On the day of the experiment, administer a defined dose of this compound (e.g., 1-5 µ g/200g body weight) or vehicle solution via the desired route (e.g., intravenous injection).[16]

  • Blood Sampling: Collect a baseline blood sample (T=0) just before injection. Collect subsequent blood samples at specified time points (e.g., 5, 15, 30, and 60 minutes) post-injection.[16] Samples should be collected in tubes containing EDTA to prevent clotting and protease inhibitors to preserve peptide hormones.

  • Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

  • Hormone Quantification: Measure the concentrations of ACTH and corticosterone in the plasma samples using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits, following the manufacturer’s instructions.

  • Data Analysis: Plot the mean hormone concentrations at each time point for the this compound and vehicle groups. Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the drug's effect over time.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing d[Cha4]-AVP Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of d[Cha4]-AVP for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or [1-(β-mercapto-β,β-cyclopentamethylenepropionic acid), 4-cyclohexyl-L-alanine]arginine vasopressin, is a potent and selective synthetic agonist for the vasopressin V1b receptor (V1bR).[1] Its primary mechanism of action is to bind to and activate V1b receptors, which are G protein-coupled receptors (GPCRs). This activation stimulates downstream signaling pathways, most notably the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium levels ([Ca2+]i).[1][2] While it is highly selective for the V1b receptor, it exhibits significantly lower affinity for V1a, V2, and oxytocin (B344502) receptors.[1]

Q2: What are the common in vitro assays used to assess the activity of this compound?

A2: The most common in vitro assays to measure the functional activity of this compound focus on its ability to activate the V1b receptor and trigger downstream signaling events. These include:

  • Calcium Flux Assays: These assays directly measure the increase in intracellular calcium concentration following V1b receptor activation.

  • cAMP Assays: Although the primary pathway for V1b is calcium mobilization, vasopressin receptors can also influence cyclic adenosine (B11128) monophosphate (cAMP) levels. V2 receptor activation, for instance, leads to a significant increase in cAMP. While this compound has a much lower affinity for the V2 receptor, assessing cAMP levels can be useful for determining selectivity and potential off-target effects.

  • Receptor Binding Assays: These assays determine the affinity (Ki) of this compound for the V1b receptor and other vasopressin receptor subtypes.

Q3: What is a typical starting concentration range for this compound in in vitro assays?

A3: A typical starting concentration range for this compound in in vitro functional assays, such as calcium flux or cAMP assays, is between 10⁻¹² M and 10⁻⁶ M. This range is based on its high potency at the human V1b receptor. To determine the optimal concentration for your specific experimental setup, it is crucial to perform a dose-response curve.

Troubleshooting Guides

Optimizing this compound Concentration

Problem: I am not observing a response (or a very weak response) in my assay after applying this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 1 pM to 1 µM) to determine the EC50 value in your specific cell system.
Incorrect Receptor Expression Verify the expression of the V1b receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Compound Degradation Ensure proper storage of this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Solubility Issues This compound is soluble in water up to 1 mg/ml. Ensure the compound is fully dissolved in your assay buffer. If using a stock solution in an organic solvent, ensure the final concentration of the solvent in the assay is not inhibitory to the cells.
Assay Sensitivity Your assay may not be sensitive enough to detect the response. Optimize assay parameters such as cell number, incubation time, and substrate concentration.

Problem: I am observing a high background signal or non-specific effects in my assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Excessive this compound Concentration High concentrations of this compound may lead to off-target effects by activating other vasopressin receptor subtypes (V1a, V2) or the oxytocin receptor, for which it has lower affinity. Reduce the concentration to a range that is selective for the V1b receptor.
Cell Health Ensure your cells are healthy and not overly confluent, as this can lead to altered receptor expression and signaling.
Assay Buffer Composition Components in your assay buffer may be interfering with the assay. Use a simplified, well-defined buffer system.

Data Presentation

Table 1: Binding Affinities and Potencies of this compound at Human Vasopressin and Oxytocin Receptors

ReceptorParameterValueReference
V1b Ki1.2 nM
pKi9.68
pEC50 ([Ca2+]i)10.05
V1a Ki151 nM
pEC506.53
V2 Ki750 nM
pEC505.92
Oxytocin Ki240 nM
pKi7.68

Experimental Protocols

Protocol 1: Dose-Response Determination of this compound using a Calcium Flux Assay

This protocol provides a general framework for determining the potency (EC50) of this compound in a cell line expressing the V1b receptor.

Materials:

  • Cells expressing the human V1b receptor

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • This compound

  • Pluronic F-127 (for aiding dye loading)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the V1b receptor-expressing cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of this compound in HBSS, starting from a high concentration (e.g., 10 µM) down to a low concentration (e.g., 1 pM). Include a vehicle control (HBSS alone).

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 490 nm and emission at 525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Inject the this compound dilutions into the respective wells.

    • Continue recording the fluorescence for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Subtract the baseline fluorescence from the peak fluorescence to get the net change in fluorescence.

    • Plot the net change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: cAMP Assay for Assessing this compound Selectivity

This protocol can be used to assess the effect of this compound on cAMP production, particularly in cells expressing the V2 receptor, to confirm its selectivity.

Materials:

  • Cells expressing the human V2 receptor

  • Cell culture medium

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • This compound

  • Forskolin (positive control for cAMP production)

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

  • 96-well plate

Procedure:

  • Cell Plating: Seed the V2 receptor-expressing cells into a 96-well plate and grow to the desired confluency.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control (e.g., Arginine Vasopressin - AVP) in assay buffer.

    • Remove the culture medium and pre-incubate the cells with the assay buffer containing a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

    • Add the this compound dilutions or controls to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay format (e.g., HTRF, ELISA).

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to determine if there is a dose-dependent effect.

Visualizations

V1b_Signaling_Pathway dCha4_AVP This compound V1bR V1b Receptor dCha4_AVP->V1bR Binds Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins

Caption: V1b Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture V1b-expressing cells Plate_Cells Plate cells in 96-well plate Cell_Culture->Plate_Cells Dye_Loading Load cells with Calcium Dye Plate_Cells->Dye_Loading Wash_Cells Wash to remove excess dye Dye_Loading->Wash_Cells Equilibrate Equilibrate plate in reader Wash_Cells->Equilibrate Prepare_Compound Prepare this compound serial dilutions Inject Inject this compound Prepare_Compound->Inject Baseline Read baseline fluorescence Equilibrate->Baseline Baseline->Inject Read_Response Read fluorescence response Inject->Read_Response Calculate_Delta Calculate change in fluorescence Read_Response->Calculate_Delta Plot_Data Plot dose-response curve Calculate_Delta->Plot_Data Determine_EC50 Determine EC50 Plot_Data->Determine_EC50

Caption: Calcium Flux Assay Workflow

Troubleshooting_Tree Start No or Weak Response Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Receptor Is V1b receptor expressed? Check_Concentration->Check_Receptor Yes Solution_Concentration Perform dose-response (1 pM - 1 µM) Check_Concentration->Solution_Concentration No Check_Compound Is the compound stock viable? Check_Receptor->Check_Compound Yes Solution_Receptor Verify receptor expression (qPCR/WB) Check_Receptor->Solution_Receptor No Check_Assay Is the assay sensitive enough? Check_Compound->Check_Assay Yes Solution_Compound Use fresh aliquots, check storage Check_Compound->Solution_Compound No Solution_Assay Optimize cell number, incubation time Check_Assay->Solution_Assay No

Caption: Troubleshooting No/Weak Response

References

d[Cha4]-AVP solubility and stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d[Cha4]-AVP. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound, or [1-Deamino-4-cyclohexylalanine] Arginine Vasopressin, is a potent and selective synthetic agonist for the human vasopressin V1B receptor.[1][2] Its chemical formula is C₅₀H₇₁N₁₃O₁₁S₂ and it has a molecular weight of 1094.31 g/mol .[1] The peptide sequence is XYFXNCPRG, with modifications including Mpr at position X-1, Cha at position X-4, a C-terminal amide, and a disulfide bridge between position X-1 and Cys-6.

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary slightly between suppliers, but the general consensus is to store the lyophilized powder and reconstituted solutions at low temperatures.

Storage ConditionLyophilized PowderReconstituted Solution
Temperature Store at -20°C for long-term storage.Aliquot and store at -20°C or -80°C.
Duration Stable for extended periods at -20°C.Up to 1 month at -20°C and up to 6 months at -80°C are suggested by some suppliers.
Handling Keep dry and sealed.Avoid repeated freeze-thaw cycles.

3. What is the solubility of this compound in aqueous solutions?

There is conflicting information regarding the solubility of this compound in water. It is crucial to consult the certificate of analysis provided by your specific supplier.

Supplier InformationReported Solubility in Water
Supplier ASoluble to 1 mg/mL.[3]
Supplier B90 mg/mL.[1]
Supplier C100 mg/mL (may require sonication).

This discrepancy may arise from different methodologies for determining solubility or variations in the product's formulation (e.g., presence of counter-ions).

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

If you are experiencing issues with dissolving this compound, consider the following troubleshooting steps.

Question: My this compound is not dissolving in water at the desired concentration. What should I do?

Answer:

  • Verify Supplier Information: Double-check the solubility data provided on the product's technical data sheet or certificate of analysis.

  • Use Sonication: Gentle sonication can aid in the dissolution of peptides. Use a bath sonicator to avoid excessive heating.

  • Adjust pH: The solubility of peptides can be pH-dependent. For basic peptides, a slightly acidic buffer (e.g., acetate (B1210297) buffer pH 4-5) may improve solubility. Conversely, for acidic peptides, a slightly basic buffer (e.g., phosphate (B84403) buffer pH 7-8) might be beneficial. It is important to ensure the final pH is compatible with your experimental setup.

  • Consider Organic Solvents: For highly hydrophobic peptides, a small amount of a water-miscible organic solvent like DMSO or DMF can be used to create a stock solution, which can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay.

G start Start: this compound powder check_solubility Check supplier's solubility data start->check_solubility dissolve_water Attempt to dissolve in water/aqueous buffer check_solubility->dissolve_water sonicate Use gentle sonication dissolve_water->sonicate is_dissolved1 Is it dissolved? sonicate->is_dissolved1 adjust_ph Adjust pH of the buffer is_dissolved1->adjust_ph No success Successfully dissolved. Proceed with experiment. is_dissolved1->success Yes is_dissolved2 Is it dissolved? adjust_ph->is_dissolved2 use_organic Use a small amount of organic solvent (e.g., DMSO) to create a stock solution is_dissolved2->use_organic No is_dissolved2->success Yes is_dissolved3 Is it dissolved? use_organic->is_dissolved3 is_dissolved3->success Yes fail Consult technical support from the supplier. is_dissolved3->fail No

Troubleshooting workflow for dissolving this compound.
Issue 2: Ensuring Stability of this compound in Solution

Maintaining the stability of this compound in your experimental solutions is critical for reproducible results.

Question: How can I minimize the degradation of this compound in my aqueous solution during my experiment?

Answer:

While specific degradation pathways for this compound are not well-documented in publicly available literature, general principles for peptide stability can be applied. Peptides with features like this compound (a disulfide bridge and a C-terminal amide) can be susceptible to certain degradation mechanisms.

  • Control pH: The stability of peptides is often pH-dependent. It is advisable to maintain the pH of your solution within a neutral range (pH 6-8) unless your experimental protocol requires otherwise. Extreme pH values can lead to hydrolysis of amide bonds.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can lead to peptide degradation and aggregation. It is highly recommended to prepare aliquots of your stock solution to be used for individual experiments.

  • Minimize Oxidation: The disulfide bridge in this compound can be susceptible to oxidation or reduction. To minimize this, use freshly prepared, high-purity water and buffers. If necessary, consider degassing your solutions.

  • Filter Sterilization: For sterile applications, it is recommended to filter the reconstituted solution through a 0.22 µm filter.

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol outlines the general steps for reconstituting lyophilized this compound for use in aqueous solutions.

G start Start: Lyophilized this compound vial equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add recommended solvent (e.g., sterile water or buffer) equilibrate->add_solvent vortex Gently vortex or sonicate to dissolve add_solvent->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end Ready for experimental use store->end

Experimental workflow for this compound reconstitution.

Methodology:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Refer to the supplier's datasheet to determine the appropriate solvent and recommended concentration. For aqueous solutions, high-purity, sterile water or a suitable buffer is typically used.

  • Add the calculated volume of solvent to the vial.

  • Gently vortex or sonicate the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Once dissolved, it is recommended to aliquot the solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C until use.

Signaling Pathway

This compound is an agonist for the vasopressin V1B receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the V1B receptor initiates a signaling cascade that leads to various cellular responses.

G dCha4AVP This compound V1BR V1B Receptor (GPCR) dCha4AVP->V1BR Binds to Gq Gq Protein V1BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response Ca_release->CellularResponse PKC->CellularResponse

Simplified V1B receptor signaling pathway.

References

Technical Support Center: d[Cha4]-AVP Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of d[Cha4]-AVP, a potent and selective vasopressin V1b receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a synthetic peptide analog of arginine vasopressin (AVP). Its primary target is the human vasopressin V1b receptor (hV1bR), for which it acts as a potent agonist with a high binding affinity.

Q2: What are the known potential off-target receptors for this compound?

A2: The primary potential off-target receptors for this compound belong to the same family of G protein-coupled receptors (GPCRs) as the V1b receptor. These include the human vasopressin V1a (hV1aR), vasopressin V2 (hV2R), and oxytocin (B344502) (hOTR) receptors. Significant cross-talk can occur between vasopressin and oxytocin receptors with their respective ligands at higher concentrations.

Q3: How significant are the off-target effects of this compound at physiological concentrations?

A3: this compound exhibits high selectivity for the hV1b receptor. Its binding affinity and functional potency at hV1a, hV2, and oxytocin receptors are considerably lower. For example, its binding affinity for the hV1b receptor is over 100-fold higher than for the hV1a receptor and even greater when compared to the hV2 and oxytocin receptors. This suggests that at concentrations effective for V1b activation, significant off-target effects are less likely. However, at higher concentrations, off-target activity may be observed.

Q4: What are the functional consequences of this compound binding to its primary and off-target receptors?

A4:

  • V1b Receptor (Primary Target): As an agonist, this compound stimulates the V1b receptor, leading to an increase in intracellular calcium ([Ca2+]i). This signaling pathway is associated with the regulation of the hypothalamo-pituitary-adrenal (HPA) axis, including the stimulation of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) secretion.

  • V1a Receptor: this compound is a weak agonist at the V1a receptor, which also signals through an increase in [Ca2+]i. V1a receptor activation is involved in vasoconstriction (pressor activity). Due to its low potency at this receptor, this compound exhibits negligible vasopressor activity in vivo.

  • V2 Receptor: this compound is a very weak agonist at the V2 receptor. The V2 receptor is coupled to the Gs protein and its activation leads to an increase in cyclic AMP (cAMP), primarily mediating the antidiuretic response in the kidneys.

  • Oxytocin Receptor: At the oxytocin receptor, this compound acts as a weak antagonist.

Troubleshooting Guides

This section provides guidance for troubleshooting common issues that may arise during the experimental evaluation of this compound's off-target effects.

Issue 1: High variability in receptor binding assay results.
  • Possible Cause: Inconsistent cell seeding, pipetting errors, or issues with reagent integrity.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Suspension: Before plating, ensure cells are in a single-cell suspension to achieve even distribution across wells.

    • Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques, especially when preparing serial dilutions.

    • Reagent Quality: Confirm that the radioligand and other reagents are not degraded. Aliquot reagents to avoid repeated freeze-thaw cycles.

    • Washing Steps: Optimize and standardize washing steps to effectively remove unbound radioligand without detaching cells.

Issue 2: Low signal-to-noise ratio in the intracellular calcium mobilization assay.
  • Possible Cause: Low receptor expression, unhealthy cells, suboptimal dye loading, or incorrect instrument settings.

  • Troubleshooting Steps:

    • Cell Health and Density: Ensure cells are healthy and seeded at an optimal density. Over-confluent or stressed cells will respond poorly.

    • Dye Loading Optimization: Optimize the concentration of the calcium-sensitive dye and the incubation time. Ensure the loading buffer is appropriate for your cell type.

    • Agonist Concentration: Use a concentration range of this compound that is appropriate for the receptor being tested. A full dose-response curve is recommended.

    • Instrument Settings: Calibrate the fluorescence plate reader and optimize the excitation and emission wavelengths for the specific dye being used.

Issue 3: Unexpected agonist activity at the oxytocin receptor.
  • Possible Cause: While this compound is reported as a weak antagonist at the oxytocin receptor, experimental conditions can sometimes reveal partial agonism.

  • Troubleshooting Steps:

    • Confirm with a Known Antagonist: Run a parallel experiment with a well-characterized, potent oxytocin receptor antagonist to confirm the expected inhibitory response.

    • Assay System Characterization: Ensure your cell line expressing the oxytocin receptor is not exhibiting constitutive activity that could be misinterpreted.

    • Review Literature: Consult recent literature to see if any new findings on the pharmacology of this compound at the oxytocin receptor have been published.

Data Presentation

Table 1: Binding Affinities of this compound at Human Vasopressin and Oxytocin Receptors
ReceptorBinding Affinity (Ki, nM)pKiSelectivity (fold vs. hV1b)
hV1b 1.29.681
hV1a 1516.53126
hOT 2407.68200
hV2 7505.92625
Table 2: Functional Potency of this compound at Human Vasopressin and Oxytocin Receptors
ReceptorFunctional AssayParameterValue
hV1b [Ca2+]i MobilizationpEC5010.05
hV1a [Ca2+]i MobilizationpEC506.53
hV2 cAMP AccumulationpEC505.92
hOT [Ca2+]i MobilizationpKB (Antagonist)6.31

Experimental Protocols

Key Experiment 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for vasopressin and oxytocin receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human receptor of interest (V1a, V1b, V2, or OT).

  • Radioligand (e.g., [3H]-Arginine Vasopressin).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the various concentrations of this compound or buffer (for total binding) or a high concentration of unlabeled AVP (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Key Experiment 2: Intracellular Calcium Mobilization Assay

This protocol measures the functional potency (EC50) of this compound at Gq-coupled receptors (V1a, V1b, OT).

Materials:

  • CHO or HEK293 cells stably expressing the human receptor of interest.

  • Black, clear-bottom 96-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the cells in the 96-well plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

  • Prepare serial dilutions of this compound in assay buffer.

  • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Automatically inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the peak response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

G cluster_v1 V1a / V1b Receptor Signaling dCha4_AVP This compound V1_Receptor V1a / V1b Receptor dCha4_AVP->V1_Receptor Gq_11 Gq/11 V1_Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response_V1 Cellular Response (e.g., ACTH release, vasoconstriction) Ca_release->Cellular_Response_V1 PKC->Cellular_Response_V1

Caption: Signaling pathway for V1a and V1b receptors.

G cluster_v2 V2 Receptor Signaling AVP Vasopressin (AVP) V2_Receptor V2 Receptor AVP->V2_Receptor Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response_V2 Cellular Response (e.g., Antidiuresis) PKA->Cellular_Response_V2

Caption: Signaling pathway for the V2 receptor.

G start Start: Hypothesis of Off-Target Activity receptor_selection Select Potential Off-Target Receptors (V1a, V2, OT) start->receptor_selection binding_assay Perform Radioligand Competition Binding Assays receptor_selection->binding_assay functional_assay Perform Functional Assays ([Ca²⁺]i Mobilization, cAMP) receptor_selection->functional_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki data_analysis Analyze Selectivity Profile determine_ki->data_analysis determine_potency Determine Functional Potency (EC50 / IC50) functional_assay->determine_potency determine_potency->data_analysis conclusion Conclusion on Off-Target Profile data_analysis->conclusion

Caption: Experimental workflow for assessing off-target effects.

troubleshooting d[Cha4]-AVP experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for d[Cha4]-AVP ([deamino-4-cyclohexylalanine]Arginine Vasopressin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot variability when working with this potent and selective vasopressin V1b receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide analog of Arginine Vasopressin (AVP). It is a potent and highly selective agonist for the vasopressin V1b receptor (V1bR).[1][2][3] Its primary mechanism of action upon binding to the V1bR is the activation of the Gq/11 G-protein pathway, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i), resulting in a transient increase in cytosolic calcium concentration.[1][2]

Q2: What is the receptor selectivity profile of this compound?

A2: this compound exhibits high selectivity for the human V1b receptor over other vasopressin and oxytocin (B344502) receptors. This selectivity is a key advantage in isolating V1b receptor-specific effects in experimental systems.

Q3: How should I reconstitute and store this compound?

A3: For reconstitution, this compound is soluble in water up to 1 mg/ml. It is crucial to refer to the manufacturer's instructions for the specific lot you are using. To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing stock solutions in water, it is advisable to filter-sterilize the solution using a 0.22 µm filter before use.

Q4: I am observing high variability in my cell-based assays. What are the common causes?

A4: High variability in peptide-based cellular assays can stem from several factors:

  • Peptide Integrity: Ensure the peptide has been stored correctly and has not undergone multiple freeze-thaw cycles. Peptide degradation can lead to reduced activity.

  • Peptide Concentration: Double-check calculations for reconstitution and dilutions. An inaccurate concentration will lead to inconsistent results.

  • Solubility Issues: Poor solubility can result in a lower effective concentration of the peptide. Ensure the peptide is fully dissolved in the appropriate buffer.

  • Cell Health: Use cells that are healthy, within a low passage number, and have consistent receptor expression levels.

  • Assay Conditions: Inconsistent incubation times, temperatures, or cell densities can all contribute to variability.

Q5: My in vivo experiment results are inconsistent. What should I check?

A5: In addition to the points mentioned for in vitro assays, in vivo experiments have other potential sources of variability:

  • Animal Handling: Stress from handling can affect the physiological response, particularly when studying stress-related hormones like ACTH and corticosterone (B1669441).

  • Dosing Accuracy: Ensure accurate and consistent administration of this compound.

  • Sample Collection and Processing: The timing of blood collection and the handling of plasma/serum samples are critical for accurate hormone measurements.

  • Biological Variation: Account for natural biological variability between animals by using a sufficient number of animals per group.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeSpeciesKi (nM)pKiReference(s)
Vasopressin V1bHuman1.29.68
Vasopressin V1aHuman1516.53
Vasopressin V2Human7505.92
Oxytocin (OTR)Human2407.68

Table 2: In Vitro Potency of this compound

AssayCell LineParameterValueReference(s)
Intracellular Calcium ([Ca2+]i) IncreasehV1b-CHOpEC5010.05
Intracellular Calcium ([Ca2+]i) IncreasehV1a-CHOpEC506.53
Intracellular Calcium ([Ca2+]i) IncreasehV2-CHOpEC505.92

Experimental Protocols

Intracellular Calcium ([Ca2+]i) Mobilization Assay using Fura-2 AM

This protocol is designed to measure the increase in intracellular calcium concentration in response to this compound stimulation in cells expressing the V1b receptor (e.g., hV1b-CHO cells).

Materials:

  • hV1b receptor-expressing cells (e.g., CHO or HEK293 cells)

  • This compound

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Poly-D-lysine coated 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader capable of ratiometric measurement with excitation at 340 nm and 380 nm, and emission at 510 nm.

Methodology:

  • Cell Plating:

    • Seed the hV1b-expressing cells onto the poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • Prepare a 1 mM Fura-2 AM stock solution in high-quality, anhydrous DMSO.

    • Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.

    • Prepare the loading buffer by diluting the Fura-2 AM stock solution and the Pluronic F-127 stock solution into the Assay Buffer to final concentrations of 2-5 µM and 0.02-0.04%, respectively.

    • Remove the culture medium from the cells and wash once with Assay Buffer.

    • Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing:

    • After incubation, gently remove the loading buffer.

    • Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.

    • After the final wash, add 100 µL of Assay Buffer to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Measurement:

    • Set the fluorescence plate reader to record the fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add varying concentrations of this compound (prepared in Assay Buffer) to the wells.

    • Continue recording the fluorescence for 5-10 minutes to capture the calcium response.

  • Data Analysis:

    • The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the F340/F380 ratio from the baseline to determine the response to this compound.

    • Plot the change in the fluorescence ratio against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Measurement of ACTH and Corticosterone in Rats

This protocol is for assessing the in vivo activity of this compound by measuring its effect on the release of Adrenocorticotropic Hormone (ACTH) and corticosterone in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Anesthetic (e.g., a mixture of ketamine and xylazine)

  • Saline solution (0.9% NaCl)

  • EDTA-coated microcentrifuge tubes

  • Rat ACTH ELISA kit

  • Rat Corticosterone ELISA kit

  • Centrifuge

Methodology:

  • Animal Preparation:

    • Anesthetize the rats according to your institution's approved animal care and use protocol.

    • To facilitate blood collection, a catheter can be implanted in the jugular vein or blood can be collected from the tail vein.

  • This compound Administration:

    • Prepare a solution of this compound in saline at the desired concentration.

    • Inject the this compound solution intravenously (e.g., via the tail vein or jugular catheter) at a dose of 1-5 µg per 200 g of body weight. A vehicle control group receiving only saline should be included.

  • Blood Sampling:

    • Collect blood samples (approximately 0.3 mL) into EDTA-coated tubes at baseline (before injection) and at various time points after injection (e.g., 5, 15, and 30 minutes).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Hormone Measurement:

    • Measure the concentrations of ACTH and corticosterone in the plasma samples using commercially available rat-specific ELISA kits. Follow the manufacturer's instructions for the chosen kits.

  • Data Analysis:

    • Calculate the mean plasma concentrations of ACTH and corticosterone at each time point for each treatment group.

    • Compare the hormone levels in the this compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytosol dCha4_AVP This compound V1bR V1b Receptor dCha4_AVP->V1bR Gq11 Gq/11 V1bR->Gq11 Activation PLC Phospholipase C Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound signaling pathway via the V1b receptor.

G cluster_prep Preparation cluster_loading Dye Loading cluster_wash Washing cluster_measure Measurement plate_cells Plate hV1b-expressing cells incubate_cells Incubate 24-48h plate_cells->incubate_cells wash_cells1 Wash cells with Assay Buffer incubate_cells->wash_cells1 prepare_loading_buffer Prepare Fura-2 AM loading buffer add_loading_buffer Add loading buffer prepare_loading_buffer->add_loading_buffer wash_cells1->add_loading_buffer incubate_dye Incubate 45-60 min at 37°C add_loading_buffer->incubate_dye remove_buffer Remove loading buffer incubate_dye->remove_buffer wash_cells2 Wash cells twice with Assay Buffer remove_buffer->wash_cells2 add_assay_buffer Add Assay Buffer and incubate 20-30 min wash_cells2->add_assay_buffer baseline Read baseline fluorescence (340/380 nm ex, 510 nm em) add_assay_buffer->baseline add_agonist Add this compound baseline->add_agonist record_fluorescence Record fluorescence add_agonist->record_fluorescence analyze Analyze data (F340/F380 ratio) record_fluorescence->analyze

Caption: Experimental workflow for intracellular calcium imaging.

References

Technical Support Center: d[Cha4]-AVP Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the vasopressin analog d[Cha4]-AVP. This resource addresses common questions regarding species differences in receptor affinity, provides detailed experimental protocols, and offers solutions to potential challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a significant research tool?

A1: this compound, or [1-deamino-4-cyclohexylalanine] Arginine Vasopressin, is a potent and selective synthetic agonist for the vasopressin V1b receptor subtype. Its high affinity and selectivity make it an invaluable tool for studying the physiological and pathological roles of the V1b receptor, which is implicated in stress-related disorders and the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

Q2: What are the known species differences in the receptor binding affinity of this compound?

A2: Significant species-dependent differences in the binding affinity of this compound for vasopressin and oxytocin (B344502) receptors have been reported, particularly between human and rat. Generally, this compound exhibits high affinity and selectivity for the V1b receptor across the studied species.

Data Presentation: Comparative Receptor Affinity of this compound

The following table summarizes the binding affinities (Ki) of this compound for vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors in human, rat, and bovine species. This data is crucial for designing experiments and interpreting results across different animal models.

SpeciesReceptorKi (nM)pKiReference
Human V1a2956.53[1][2]
V1b1.29.68[1][2]
V212025.92[1]
Oxytocin20.97.68
Rat V1a37.2 ± 4.5-
V1b0.21 ± 0.02-
V2141 ± 21-
Oxytocin155 ± 12-
Bovine V1bGood Affinity-

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for reproducing and troubleshooting binding assays.

Radioligand Binding Assay for Vasopressin Receptors

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a test compound like this compound.

1. Membrane Preparation:

  • Tissues (e.g., rat liver for V1a, anterior pituitary for V1b, kidney for V2) or cells expressing the receptor of interest are homogenized in ice-cold lysis buffer.

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., BCA assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of unlabeled vasopressin (for non-specific binding).

    • 50 µL of varying concentrations of the competitor compound (e.g., this compound).

  • Add 50 µL of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) to all wells.

  • Add 150 µL of the membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification and Data Analysis:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competitor compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide

Issue 1: High Non-Specific Binding (NSB)

  • Possible Causes:

    • Radioligand sticking to filters or plates.

    • Poor quality of membrane preparation.

    • Inappropriate concentration of radioligand.

  • Solutions:

    • Pre-soak filters in polyethyleneimine (PEI).

    • Use low-protein binding plates.

    • Optimize the amount of membrane protein per well.

    • Use a radioligand concentration at or below its Kd value.

Issue 2: Low or No Specific Binding

  • Possible Causes:

    • Degraded receptor preparation.

    • Inactive radioligand.

    • Suboptimal assay conditions (e.g., incubation time, temperature, buffer composition).

  • Solutions:

    • Prepare fresh membranes and store them properly at -80°C.

    • Verify the activity and purity of the radioligand.

    • Perform time-course and temperature optimization experiments to ensure equilibrium is reached.

    • Ensure the assay buffer has the correct pH and ionic strength.

Issue 3: Poor Reproducibility Between Experiments

  • Possible Causes:

    • Inconsistent pipetting or reagent preparation.

    • Variability in incubation times or temperatures.

    • Batch-to-batch variation in reagents.

  • Solutions:

    • Use calibrated pipettes and prepare master mixes of reagents.

    • Strictly adhere to standardized incubation times and maintain a constant temperature.

    • Test new batches of reagents before use in critical experiments.

Visualizations

Vasopressin Receptor Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of V1a, V1b, and V2 vasopressin receptors.

V1a_V1b_Signaling cluster_V1a V1a Receptor Signaling cluster_V1b V1b Receptor Signaling AVP_V1a AVP V1aR V1a Receptor AVP_V1a->V1aR Gq11_V1a Gq/11 V1aR->Gq11_V1a PLC_V1a PLC Gq11_V1a->PLC_V1a PIP2_V1a PIP2 PLC_V1a->PIP2_V1a IP3_V1a IP3 PIP2_V1a->IP3_V1a DAG_V1a DAG PIP2_V1a->DAG_V1a Ca_V1a Ca²⁺ Release IP3_V1a->Ca_V1a PKC_V1a PKC Activation DAG_V1a->PKC_V1a Response_V1a Physiological Response (e.g., Vasoconstriction) Ca_V1a->Response_V1a PKC_V1a->Response_V1a AVP_V1b AVP / this compound V1bR V1b Receptor AVP_V1b->V1bR Gq11_V1b Gq/11 V1bR->Gq11_V1b PLC_V1b PLC Gq11_V1b->PLC_V1b PIP2_V1b PIP2 PLC_V1b->PIP2_V1b IP3_V1b IP3 PIP2_V1b->IP3_V1b DAG_V1b DAG PIP2_V1b->DAG_V1b Ca_V1b Ca²⁺ Release IP3_V1b->Ca_V1b PKC_V1b PKC Activation DAG_V1b->PKC_V1b Response_V1b Physiological Response (e.g., ACTH Release) Ca_V1b->Response_V1b PKC_V1b->Response_V1b

Caption: V1a and V1b receptor signaling pathways, which both couple to Gq/11 and activate the PLC cascade.

V2_Signaling cluster_V2 V2 Receptor Signaling AVP_V2 AVP V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response_V2 Physiological Response (e.g., Aquaporin-2 Translocation) PKA->Response_V2

Caption: V2 receptor signaling pathway, which couples to Gs to activate adenylyl cyclase and increase cAMP.

Experimental Workflow

The following diagram outlines the logical steps for performing a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_troubleshooting Troubleshooting Checkpoints start Start prep Prepare Reagents (Membranes, Buffers, Ligands) start->prep setup Set up Assay Plate (Total, Non-Specific, Competition) prep->setup incubate Incubate at Controlled Temperature setup->incubate ts1 High NSB? setup->ts1 filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash dry Dry Filters wash->dry count Scintillation Counting dry->count analyze Data Analysis (IC50 and Ki Determination) count->analyze ts2 Low Signal? count->ts2 end End analyze->end ts3 Poor Reproducibility? analyze->ts3

References

Technical Support Center: Interpreting Partial Agonism of d[Cha4]-AVP in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the vasopressin V1b receptor partial agonist, d[Cha4]-AVP, in in vivo studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the design and interpretation of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during in vivo experiments with this compound.

Q1: I am not observing the expected increase in ACTH and corticosterone (B1669441) after this compound administration. What are the possible reasons?

A1: Several factors could contribute to a blunted or absent response:

  • Suboptimal Dose: The effective dose of this compound can vary between species and even strains. It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal model.

  • Route of Administration: Intravenous (i.v.) or intracerebroventricular (i.c.v.) routes provide a more direct and rapid onset of action compared to subcutaneous (s.c.) or intraperitoneal (i.p.) injections. Ensure the chosen route is appropriate for your experimental question.

  • Peptide Stability: Peptides can be susceptible to degradation. Ensure proper storage of this compound (lyophilized at -20°C or below) and prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.

  • Animal Stress: High baseline stress levels in your animals can mask the effects of this compound on the HPA axis. Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability.

  • Anesthesia: Certain anesthetics can interfere with the HPA axis. If possible, conduct experiments in conscious, freely moving animals with indwelling catheters. If anesthesia is necessary, choose one with minimal impact on ACTH and corticosterone levels and include appropriate vehicle controls.

Q2: I am observing a pressor (blood pressure increasing) effect with this compound, which is supposed to have negligible vasopressor activity. Why is this happening?

A2: While this compound is highly selective for the V1b receptor, at higher concentrations, it may exhibit off-target effects by weakly activating V1a receptors, which mediate vasoconstriction.[1]

  • Troubleshooting Steps:

    • Verify Dose: Ensure you are using the lowest effective dose determined from your dose-response studies.

    • Consider a V1a Antagonist: To confirm that the pressor effect is V1a-mediated, you can pre-treat a cohort of animals with a selective V1a receptor antagonist.

    • Refine Animal Model: The expression and sensitivity of vasopressin receptor subtypes can vary. Characterize the receptor profile in your specific model if possible.

Q3: The antidiuretic effect of this compound in my study is weaker than expected compared to Arginine Vasopressin (AVP). Is this normal?

A3: Yes, this is an expected finding. This compound has a significantly lower affinity for the V2 receptor, which mediates the antidiuretic response in the kidneys, compared to AVP.[2] Therefore, it is a much less potent antidiuretic agent.

Q4: How do I interpret the "partial" agonist effect of this compound on ACTH release in my results?

A4: Partial agonism means that even at saturating concentrations, this compound will not produce the same maximal response as the full agonist, AVP.[3] In the context of ACTH release, you will observe a dose-dependent increase in ACTH, but the peak level will be lower than what can be achieved with AVP.[4] When co-administered with AVP, a partial agonist like this compound can act as a competitive antagonist, reducing the maximal effect of AVP.[3]

Data Presentation

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeKi (nM)SpeciesReference
V1b 1.2Human
V1a 151Human
V2 750Human
Oxytocin 240Human
Table 2: In Vivo Effects of this compound in Rats
ParameterThis compound EffectComparison to AVPReference
ACTH Release Stimulates (Partial Agonist)Lower maximal response
Corticosterone Secretion Stimulates-
Vasopressor Activity NegligibleSignificantly less potent
Antidiuretic Activity PresentRetains about 30% of AVP's activity

Experimental Protocols

Protocol 1: Assessment of HPA Axis Activation in Conscious Rats

Objective: To measure the effect of this compound on plasma ACTH and corticosterone levels.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats with surgically implanted jugular vein catheters

  • Blood collection tubes containing EDTA

  • Centrifuge

  • ELISA kits for ACTH and corticosterone measurement

Procedure:

  • Animal Acclimatization: House rats individually and handle them daily for at least one week post-catheter implantation to acclimate them to the experimental procedures.

  • Drug Preparation: On the day of the experiment, dissolve this compound in sterile saline to the desired concentrations for injection.

  • Baseline Blood Sampling: Connect the catheter to a syringe and draw a baseline blood sample (approx. 0.3 mL).

  • This compound Administration: Administer a bolus injection of this compound or vehicle (saline) through the catheter.

  • Post-Injection Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5, 15, 30, and 60 minutes).

  • Plasma Separation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.

  • Hormone Analysis: Store plasma at -80°C until analysis. Measure ACTH and corticosterone concentrations using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Measurement of Antidiuretic Activity in Rats

Objective: To assess the antidiuretic effect of this compound.

Materials:

  • This compound

  • Sterile saline

  • Male Wistar rats

  • Metabolic cages for urine collection

  • Water load (e.g., 3% of body weight of warm water via oral gavage)

  • Urine collection tubes

  • Osmometer

Procedure:

  • Animal Acclimatization: Acclimate rats to the metabolic cages for several days before the experiment.

  • Fasting: Fast the rats overnight with free access to water.

  • Water Loading: Administer a water load to induce diuresis.

  • This compound Administration: Immediately after water loading, administer this compound or vehicle (saline) via subcutaneous or intraperitoneal injection.

  • Urine Collection: Collect urine at regular intervals (e.g., every 30 minutes) for a period of 2-3 hours.

  • Data Analysis: Measure the volume of urine collected at each time point. Determine the urine osmolality using an osmometer. A decrease in urine output and an increase in urine osmolality compared to the vehicle control group indicate an antidiuretic effect.

Visualizations

G cluster_ligand Ligand Binding cluster_receptor V1b Receptor cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response dCha4_AVP This compound V1bR V1b Receptor (in Corticotrophs) dCha4_AVP->V1bR Partial Agonist Binding Gq_11 Gq/11 protein V1bR->Gq_11 Submaximal Conformational Change PLC Phospholipase C (PLC) Gq_11->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ACTH_release ACTH Release Ca_PKC->ACTH_release Stimulation

Caption: Signaling pathway of this compound partial agonism at the V1b receptor.

G start Start acclimatize Acclimatize Animals (e.g., 1 week) start->acclimatize baseline Collect Baseline Blood Sample acclimatize->baseline administer Administer this compound or Vehicle (i.v.) baseline->administer collect_samples Collect Post-Injection Blood Samples (e.g., 5, 15, 30, 60 min) administer->collect_samples process_samples Centrifuge and Separate Plasma collect_samples->process_samples analyze Analyze ACTH/ Corticosterone (ELISA) process_samples->analyze data_analysis Data Analysis and Interpretation analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing HPA axis response to this compound.

G start Unexpected Result (e.g., No ACTH response) check_dose Is the dose appropriate? start->check_dose check_route Is the administration route optimal? check_dose->check_route Yes solution_dose Perform a dose- response study. check_dose->solution_dose No check_stability Was the peptide solution freshly prepared and stored correctly? check_route->check_stability Yes solution_route Consider a more direct route (e.g., i.v. over i.p.). check_route->solution_route No check_stress Were animal stress levels minimized? check_stability->check_stress Yes solution_stability Use fresh peptide solution for each experiment. check_stability->solution_stability No solution_stress Refine animal handling and acclimatization protocols. check_stress->solution_stress No end Re-run Experiment check_stress->end Yes solution_dose->end solution_route->end solution_stability->end solution_stress->end

Caption: Troubleshooting logic for unexpected in vivo results with this compound.

References

Technical Support Center: Addressing Low In Vivo Bioavailability of d[Cha4]-AVP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for d[Cha4]-AVP. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the in vivo bioavailability of this potent and selective vasopressin V1b receptor agonist.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section provides answers to common issues encountered during in vivo experiments with this compound.

Q1: My in vivo results with this compound are significantly weaker than my in vitro data suggested. What is the likely cause?

A1: This is a common observation for peptide-based compounds. Discrepancies between in vitro potency and in vivo efficacy are often attributed to low bioavailability.[1] While this compound is highly potent at the V1b receptor in isolated cell systems, its effectiveness in a whole organism can be limited by several factors, including enzymatic degradation, poor membrane permeability, and rapid clearance from the body.[1][2][3] One study specifically noted that the weaker in vivo effects of this compound compared to native Arginine Vasopressin (AVP) are likely due to lower bioavailability at the target site (e.g., the pituitary) and/or different pharmacokinetic properties.[1]

Q2: What are the primary barriers limiting the bioavailability of this compound, especially after oral administration?

A2: Oral delivery is the most challenging route for peptides. The primary barriers include:

  • Enzymatic Degradation: Peptides are highly susceptible to breakdown by proteolytic enzymes (proteases) in the stomach and small intestine. Native AVP, a close structural relative, is known to be rapidly degraded in the intestinal contents.

  • Poor Absorption: The intestinal epithelium acts as a significant physical and biochemical barrier. Due to their generally hydrophilic nature and size, peptides like this compound have limited ability to pass through the lipid membranes of intestinal cells (transcellular route) or the tight junctions between them (paracellular route).

  • First-Pass Metabolism: After a drug is absorbed from the gut, it travels through the portal vein to the liver before reaching systemic circulation. A significant portion of the peptide can be metabolized and inactivated by the liver, further reducing the amount of active compound that reaches the rest of the body.

Q3: How can I improve the stability and extend the half-life of this compound for my experiments?

A3: Several chemical modification strategies can enhance a peptide's stability and circulation time:

  • PEGylation: Covalently attaching Polyethylene Glycol (PEG) increases the peptide's size, which can shield it from enzymatic degradation and reduce its clearance rate by the kidneys.

  • Lipidation: Adding a fatty acid chain can enhance the peptide's association with plasma proteins like albumin, effectively creating a circulating reservoir and prolonging its half-life.

  • Formulation with Delivery Systems: Encapsulating this compound in protective carriers like liposomes or nanoparticles can shield it from degradation and control its release profile.

Q4: What administration routes should I consider to maximize bioavailability and ensure target engagement?

A4: To bypass the significant barriers of oral administration, parenteral routes are highly recommended for peptide research:

  • Intravenous (IV) Injection: This route delivers the compound directly into the systemic circulation, achieving 100% bioavailability by definition. It is the gold standard for assessing the intrinsic activity of a drug in vivo.

  • Subcutaneous (SC) or Intramuscular (IM) Injection: These routes also avoid the gastrointestinal tract and first-pass metabolism, leading to high bioavailability (typically >80%). They often allow for a more sustained release compared to IV administration.

Q5: My experimental design requires oral administration. Are there any formulation strategies to enhance absorption?

A5: While challenging, several strategies can improve oral absorption:

  • Co-administration with Permeation Enhancers: These are compounds that reversibly open the tight junctions between intestinal cells or increase membrane fluidity, allowing for greater peptide absorption.

  • Use of Mucoadhesive Polymers: These polymers adhere to the mucus layer of the intestine, increasing the residence time of the drug at the absorption site and providing more opportunity for it to be absorbed.

  • Encapsulation in Nanoparticles: Advanced nanoparticle systems can be designed to protect the peptide in the stomach and release it in the intestine, sometimes incorporating targeting moieties or permeation enhancers to facilitate uptake.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing context for its receptor interaction and in vivo performance.

Table 1: Receptor Binding Affinity and Functional Potency of this compound This table presents the binding affinity (Ki or pKi) and functional potency (pEC50) of this compound at various human vasopressin (V) and oxytocin (B344502) (OT) receptors.

ParameterHuman V1b ReceptorHuman V1a ReceptorHuman V2 ReceptorHuman Oxytocin ReceptorReference
Binding Affinity (Ki) 1.2 nM151 nM-240 nM
Binding Affinity (pKi) 9.68--7.68
Functional Potency (pEC50) 10.056.535.92Weak Antagonist (pKB=6.31)

Table 2: Comparative In Vivo Efficacy of AVP vs. This compound on ACTH Release in Rats This table compares the peak plasma ACTH concentration following intravenous injection of Arginine Vasopressin (AVP) versus this compound, illustrating the difference in in vivo potency.

CompoundDose (per 200g BW)Peak Plasma ACTH (pg/mL, Mean ± SEM)Reference
Vehicle (Control) -~50
AVP 1 µg~450
This compound 1 µg~150
This compound 5 µg~200

Key Experimental Protocols

Below are generalized methodologies for experiments relevant to assessing the bioavailability and activity of this compound.

Protocol 1: In Vitro Peptide Stability in Simulated Intestinal Fluid (SIF)

  • Preparation of SIF: Prepare a solution mimicking the enzymatic and pH conditions of the small intestine. This typically includes pancreatin (B1164899) and bile salts in a buffered solution at pH 6.8.

  • Incubation: Dissolve this compound to a known concentration in the prepared SIF. Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop enzymatic degradation by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid or an organic solvent like acetonitrile).

  • Analysis: Quantify the remaining intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.

  • Data Interpretation: Plot the percentage of intact peptide versus time to determine its degradation half-life in SIF.

Protocol 2: Assessment of In Vivo Bioavailability via Pharmacokinetic (PK) Analysis

  • Animal Dosing: Divide animals into at least two groups. Administer this compound to one group via IV injection (the reference for 100% bioavailability) and to the other group via the desired experimental route (e.g., oral, subcutaneous).

  • Serial Blood Sampling: Collect blood samples from each animal at a series of predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) post-administration.

  • Plasma Preparation: Process the blood samples to isolate plasma and store them frozen until analysis.

  • Bioanalytical Quantification: Develop and validate a sensitive and specific method (typically LC-MS/MS) to measure the concentration of this compound in the plasma samples.

  • Pharmacokinetic Modeling: Plot plasma concentration versus time for each route. Calculate key PK parameters, including the Area Under the Curve (AUC).

  • Bioavailability Calculation: Calculate the absolute bioavailability (F) for the experimental route using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Protocol 3: Cell-Based Functional Assay (Calcium Mobilization)

  • Cell Culture: Culture a cell line stably expressing the human V1b receptor (e.g., CHO-hV1b cells).

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Preparation: Prepare serial dilutions of this compound to generate a dose-response curve.

  • Fluorescence Measurement: Use a fluorescence plate reader or microscope to measure the baseline fluorescence of the loaded cells.

  • Stimulation: Add the different concentrations of this compound to the cells and record the change in fluorescence intensity over time, which corresponds to an increase in intracellular calcium ([Ca2+]i).

  • Data Analysis: Determine the maximum response for each concentration and plot the dose-response curve. Calculate the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.

Visualizing Pathways and Workflows

Diagram 1: V1b Receptor Signaling Pathway

V1b_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol V1bR V1b Receptor Gq Gq Protein V1bR->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC activates IP3 IP3 DAG DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Responses (e.g., ACTH Secretion) PKC->Response Ca_ER->Response dCha4AVP This compound dCha4AVP->V1bR binds

Caption: Signaling cascade initiated by this compound binding to the V1b receptor.

Diagram 2: Troubleshooting Workflow for Low In Vivo Efficacy

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Potential Solutions Start Observation: Low In Vivo Efficacy CheckPeptide 1. Verify Peptide Integrity (Purity, Concentration, Storage) Start->CheckPeptide CheckDose 2. Confirm Dose Calculation & Administration Technique CheckPeptide->CheckDose If peptide is OK OptimizeRoute 3a. Change Administration Route (e.g., Oral to IV/SC) CheckDose->OptimizeRoute If dose is correct IncreaseDose 3b. Perform Dose-Response Study (Increase Dose) CheckDose->IncreaseDose Formulation 3c. Modify Formulation (e.g., Encapsulation, Add Enhancers) CheckDose->Formulation PK_Study 4. Conduct Pharmacokinetic (PK) Study (Measure Plasma Levels) OptimizeRoute->PK_Study IncreaseDose->PK_Study Formulation->PK_Study End Correlate Exposure with Efficacy PK_Study->End

Caption: A logical workflow for troubleshooting unexpectedly low in vivo results.

Diagram 3: Barriers to Oral Peptide Bioavailability

Oral_Barriers Start Oral Administration of this compound Stomach Stomach (Acidic pH) Start->Stomach Intestine Small Intestine Stomach->Intestine PortalVein Portal Vein Intestine->PortalVein Liver Liver PortalVein->Liver Circulation Systemic Circulation (Target Site) Liver->Circulation Barrier1 Enzymatic Degradation Barrier1->Intestine Barrier2 Poor Absorption (Epithelial Wall) Barrier2->Intestine Barrier3 First-Pass Metabolism Barrier3->Liver

Caption: Major physiological barriers reducing oral bioavailability of peptides.

References

avoiding d[Cha4]-AVP precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for d[Cha4]-AVP. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding and troubleshooting precipitation issues that may arise during experimentation with this potent and selective vasopressin V1b receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a synthetic analog of vasopressin. It is a potent and selective agonist for the human vasopressin V1B receptor.[1][2][3] Key properties are summarized in the table below.

PropertyValue
Molecular Weight 1094.31 g/mol [1]
Formula C50H71N13O11S2[1]
Sequence XYFXNCPRG, with modifications: X-1 = Mpr, X-4 = Cha, Gly-9 = C-terminal amide, and a disulfide bridge between X-1 and Cys-6
Solubility Soluble up to 1 mg/ml in water
Storage Store lyophilized peptide at -20°C

Q2: Why is my this compound precipitating out of solution?

A2: Peptide precipitation can be influenced by several factors, including the peptide's intrinsic properties and extrinsic experimental conditions. For this compound, the presence of the hydrophobic cyclohexylalanine (Cha) residue at position 4 can contribute to aggregation and precipitation, especially in aqueous buffers at or near its isoelectric point. Other factors include high peptide concentration, suboptimal pH of the buffer, high salt concentration, and improper dissolution techniques.

Q3: How can I prevent this compound from precipitating?

A3: To prevent precipitation, it is crucial to follow proper handling and dissolution protocols. Start by dissolving the lyophilized peptide in sterile, distilled water before diluting it into your experimental buffer. A common recommendation is to first create a concentrated stock solution. When diluting the stock solution, add it dropwise to the vigorously stirred buffer to avoid localized high concentrations that can lead to aggregation.

Q4: What is the best way to store this compound solutions?

A4: For long-term storage, it is best to store this compound in its lyophilized form at -20°C or colder, protected from moisture and light. Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can promote peptide degradation and aggregation. Store stock solutions at -20°C or -80°C. For short-term storage (up to a month), solutions can be stored at -20°C. For longer periods (up to 6 months), -80°C is recommended.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to my experimental buffer.

This is a common issue, particularly with peptides containing hydrophobic residues. The workflow below provides a step-by-step guide to troubleshoot this problem.

A Start: this compound precipitates in buffer B Was the peptide first dissolved in an organic solvent? A->B C Dissolve a small test amount of peptide in a minimal volume of an organic solvent (e.g., DMSO). B->C No D Slowly add the peptide-organic solvent solution dropwise to the vigorously stirring buffer. B->D Yes C->D E Did precipitation still occur? D->E F Optimize buffer conditions: - Adjust pH away from the isoelectric point. - Reduce ionic strength (salt concentration). E->F Yes G Problem Resolved E->G No F->E H Consider using a different buffer system or adding a solubilizing agent (e.g., a small percentage of organic solvent). F->H

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: My this compound solution becomes cloudy over time, even when stored at 4°C.

Cloudiness or turbidity that develops over time suggests slower aggregation or stability issues. The following guide can help address this.

A Start: Solution becomes cloudy over time at 4°C B Check for signs of microbial growth. Is the solution sterile? A->B C Filter-sterilize the stock solution using a 0.22 µm filter and use sterile buffers. B->C No D Is the peptide concentration too high for prolonged storage in solution? B->D Yes C->D E Prepare smaller, more dilute aliquots for working solutions and store the main stock at -20°C or -80°C. D->E Yes G Consider the buffer stability. Some buffers can change pH at lower temperatures. D->G No F Problem Resolved E->F

Caption: Troubleshooting guide for delayed precipitation.

Experimental Protocols

Protocol 1: Recommended Solubilization of this compound

This protocol provides a step-by-step method for dissolving lyophilized this compound to minimize the risk of precipitation.

  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation from forming on the peptide, which can affect its stability.

  • Initial Dissolution in Water: Based on its reported solubility, initially attempt to dissolve the peptide in sterile, distilled water to a stock concentration of 1 mg/ml. Gently vortex or sonicate the vial to aid dissolution.

  • Using an Organic Solvent (if necessary): If the peptide does not fully dissolve in water, a small amount of an organic solvent can be used.

    • Add a minimal volume of dimethyl sulfoxide (B87167) (DMSO) to the vial to dissolve the peptide.

    • Important: For peptides containing cysteine, like this compound, dimethylformamide (DMF) is a preferable alternative to DMSO to avoid oxidation.

  • Dilution into Experimental Buffer:

    • Ensure your experimental buffer is at the desired pH and has been filtered.

    • While vigorously stirring the buffer, add the concentrated peptide stock solution dropwise. This gradual dilution helps to prevent the formation of localized high concentrations that can trigger aggregation.

  • Final Concentration and Storage:

    • Adjust the final volume with the experimental buffer to achieve the desired working concentration.

    • If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Quantification of Soluble this compound using UV-Vis Spectroscopy

This protocol can be used to determine the concentration of soluble peptide and to detect aggregation.

  • Prepare a Standard Curve:

    • Prepare a fresh stock solution of this compound of a known concentration in a suitable solvent (e.g., water or a buffer where it is fully soluble).

    • Create a series of dilutions from the stock solution to generate a standard curve.

  • Measure Absorbance:

    • Measure the absorbance of your standards and your experimental samples at 280 nm. The aromatic residues in the peptide sequence (Phenylalanine) will absorb light at this wavelength.

  • Detecting Aggregation:

    • An increase in absorbance at wavelengths around 340-600 nm can indicate the presence of light-scattering aggregates. A scan across this wavelength range can be performed to check for turbidity.

  • Calculate Concentration:

    • Plot the absorbance at 280 nm versus the concentration of your standards.

    • Use the equation of the line from your standard curve to calculate the concentration of soluble this compound in your experimental samples.

Signaling Pathway

This compound is a selective agonist for the vasopressin V1b receptor. The binding of this compound to the V1b receptor initiates a signaling cascade that is crucial for its physiological effects.

cluster_0 This compound Signaling Pathway This compound This compound V1b Receptor V1b Receptor This compound->V1b Receptor Binds to Gq/11 Protein Gq/11 Protein V1b Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) Activates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Cellular Response Cellular Response Protein Kinase C (PKC)->Cellular Response Ca2+ Release->Cellular Response

Caption: this compound signaling through the V1b receptor.

References

Validation & Comparative

d[Cha4]-AVP: A Comparative Analysis of Oxytocin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasopressin V1b receptor agonist, d[Cha4]-AVP, and its cross-reactivity with the oxytocin (B344502) receptor. The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to offer a comprehensive understanding of its pharmacological profile.

Quantitative Comparison of Receptor Binding and Functional Activity

The selectivity of this compound for vasopressin receptors over the oxytocin receptor is critical for its use as a specific pharmacological tool. The data summarized below, collated from multiple studies, quantifies this selectivity in terms of binding affinity (Ki) and functional potency (EC50/pEC50 or KB/pKB).

LigandReceptorSpeciesAssay TypeParameterValueSelectivity (vs. hOTR)Reference
This compound V1bHumanBindingpKi9.68100-fold[1][2]
OTHumanBindingpKi7.68-[1][2]
V1aHumanFunctionalpEC506.53-[1][2]
V2HumanFunctionalpEC505.92-[1][2]
OTHumanFunctionalpKB6.31 (Antagonist)-[1][2]
V1aRatBindingKi (nM)22970.62-fold[3]
V1bRatBindingKi (nM)1.41021-fold[3]
OTRatBindingKi (nM)1430-[3]

Key Observations:

  • This compound demonstrates a high affinity for the human V1b receptor, with a pKi of 9.68.[1][2]

  • Its affinity for the human oxytocin receptor is approximately 100-fold lower (pKi = 7.68).[1][2]

  • Functionally, this compound acts as a potent agonist at the human V1b receptor, while exhibiting significantly lower agonist potency at V1a and V2 receptors.[1][2]

  • Notably, at the human oxytocin receptor, this compound behaves as a weak antagonist.[1][2]

  • In rat tissues, this compound also shows high selectivity for the V1b receptor over the V1a and oxytocin receptors.[3]

Signaling Pathways

The activation of vasopressin and oxytocin receptors initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

Vasopressin and Oxytocin Receptor Signaling Pathways cluster_vasopressin Vasopressin Receptor Signaling cluster_oxytocin Oxytocin Receptor Signaling AVP AVP V1aR V1aR AVP->V1aR V1bR V1bR AVP->V1bR V2R V2R AVP->V2R Gq11_V Gq/11 V1aR->Gq11_V V1bR->Gq11_V Gs_V Gs V2R->Gs_V PLC_V PLC Gq11_V->PLC_V AC_V AC Gs_V->AC_V IP3_DAG_V IP3 & DAG PLC_V->IP3_DAG_V cAMP_V cAMP AC_V->cAMP_V Ca_V [Ca2+]i ↑ IP3_DAG_V->Ca_V PKC_V PKC IP3_DAG_V->PKC_V PKA_V PKA cAMP_V->PKA_V OXT OXT OTR OTR OXT->OTR Gq11_O Gq/11 OTR->Gq11_O Gi_O Gi/o OTR->Gi_O PLC_O PLC Gq11_O->PLC_O MAPK_O MAPK Pathway Gi_O->MAPK_O IP3_DAG_O IP3 & DAG PLC_O->IP3_DAG_O Ca_O [Ca2+]i ↑ IP3_DAG_O->Ca_O PKC_O PKC IP3_DAG_O->PKC_O

Caption: Simplified signaling pathways for vasopressin and oxytocin receptors.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and intracellular calcium mobilization assays.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a specific receptor.

Radioligand Binding Assay Workflow prep Prepare cell membranes expressing the target receptor radioligand Incubate membranes with a radiolabeled ligand (e.g., [3H]-AVP or [3H]-OT) prep->radioligand competitor Add increasing concentrations of the unlabeled competitor ligand (this compound) radioligand->competitor incubate Incubate to allow binding to reach equilibrium competitor->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of the bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Caption: General workflow for a radioligand competition binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human or rat vasopressin or oxytocin receptors (e.g., CHO or HEK293 cells) are prepared. This typically involves cell lysis and centrifugation to isolate the membrane fraction.

  • Incubation: The membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Arginine Vasopressin for vasopressin receptors or [3H]-Oxytocin for the oxytocin receptor).

  • Competition: Increasing concentrations of the unlabeled test compound, this compound, are added to the incubation mixture.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand. A common method is rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor ligand. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate a Gq-coupled receptor, such as the vasopressin V1a and V1b receptors and the oxytocin receptor, leading to an increase in intracellular calcium concentration.

Intracellular Calcium Mobilization Assay Workflow cell_culture Culture cells expressing the target receptor in a multi-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) cell_culture->dye_loading incubation Incubate to allow for dye de-esterification dye_loading->incubation agonist_addition Add increasing concentrations of the agonist (this compound) incubation->agonist_addition measurement Measure the change in fluorescence intensity over time using a plate reader agonist_addition->measurement analysis Analyze the dose-response curve to determine EC50 measurement->analysis

Caption: General workflow for an intracellular calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest are seeded into a multi-well plate (typically 96 or 384 wells) and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes are cell-permeant and become fluorescent upon binding to calcium.

  • Incubation: The cells are incubated to allow for the de-esterification of the dye, which traps it inside the cells.

  • Agonist Addition: A baseline fluorescence reading is taken before the addition of the test compound. Then, increasing concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each agonist concentration is measured. The data are then plotted as the response versus the agonist concentration, and a sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response). The pEC50 is the negative logarithm of the EC50. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist, and the shift in the agonist's dose-response curve is used to calculate the antagonist's potency (KB or pKB).

References

Validation of d[Cha4]-AVP Selectivity for V1b Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasopressin analog d[Cha4]-AVP's selectivity for the V1b receptor over other vasopressin receptor subtypes (V1a and V2) and the structurally related oxytocin (B344502) receptor (OT). The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating the utility of this compound as a selective V1b receptor agonist.

Performance Comparison

This compound, also known as [1-deamino-4-cyclohexylalanine]arginine vasopressin, has been demonstrated to be a potent and highly selective agonist for the human vasopressin V1b receptor.[1][2][3] Its selectivity is evident from both binding affinity and functional assay data, which show significantly greater potency at the V1b receptor compared to V1a, V2, and oxytocin receptors.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/pEC50) of this compound for the human V1b, V1a, V2, and oxytocin receptors.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (pEC50)Functional Activity
Human V1b 1.2 nM[1][2][3] (pKi = 9.68[1][2][4])10.05[1][2][4]Agonist[1][2]
Human V1a 151 nM[1][2][3]6.53[1][2][4]Agonist[1][2]
Human V2 750 nM[3]5.92[1][2][4]Agonist[1][2]
Human Oxytocin (OT) 240 nM[3] (pKi = 7.68[1][2][4])-Weak Antagonist (pKB = 6.31)[1][2][4]

Note: pKi and pEC50 are the negative logarithms of the Ki and EC50 values, respectively. A higher pKi or pEC50 value indicates greater binding affinity or functional potency.

As the data illustrates, this compound exhibits a binding affinity for the V1b receptor that is approximately 125-fold higher than for the V1a receptor and over 600-fold higher than for the V2 receptor.[1][2][3] The functional data further corroborates this selectivity, with a significantly higher pEC50 value at the V1b receptor.

Experimental Protocols

The data presented above is typically generated using two key types of experiments: radioligand binding assays and functional assays such as calcium mobilization.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand that is known to bind to the V1a, V1b, V2, and oxytocin receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human V1a, V1b, V2, or oxytocin receptors.[5]

  • Incubation: The cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]Arginine Vasopressin) and varying concentrations of the unlabeled test compound (this compound).[5][6][7]

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.[6][8]

  • Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.[8]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) of an agonist in activating Gq-coupled receptors like V1a and V1b.

Objective: To measure the increase in intracellular calcium concentration in response to stimulation by this compound.

Methodology:

  • Cell Culture: Cells stably expressing the human V1a or V1b receptor (e.g., CHO or HEK293 cells) are cultured in multi-well plates.[10]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10]

  • Compound Addition: Varying concentrations of this compound are added to the wells.[10]

  • Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.[11]

  • Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is determined.[10]

Visualizations

Signaling Pathways

The V1a and V1b vasopressin receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[12] Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to an increase in intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol dCha4_AVP This compound V1b_Receptor V1b Receptor dCha4_AVP->V1b_Receptor Binds Gq Gq Protein V1b_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: V1b Receptor Gq Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a compound like this compound for its target receptor.

experimental_workflow cluster_assays In Vitro Assays cluster_receptors Target Receptors Compound Test Compound (this compound) Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Compound->Functional_Assay V1b V1b Binding_Assay->V1b V1a V1a Binding_Assay->V1a V2 V2 Binding_Assay->V2 OT OT Binding_Assay->OT Functional_Assay->V1b Functional_Assay->V1a Functional_Assay->V2 Functional_Assay->OT Data_Analysis Data Analysis (Ki, EC50) V1b->Data_Analysis V1a->Data_Analysis V2->Data_Analysis OT->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Receptor Selectivity Assessment Workflow.

References

A Comparative Guide to d[Cha4]-AVP and Other V1b Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, endocrinology, and drug development, the vasopressin V1b receptor (V1bR, also known as V3R) is a critical target for investigating stress-related disorders, including anxiety and depression. The endogenous ligand, Arginine Vasopressin (AVP), while vital, lacks receptor specificity, creating a demand for selective agonists. This guide provides an objective comparison of d[Cha4]-AVP, a potent and selective V1b receptor agonist, with the endogenous hormone AVP, supported by experimental data to aid in compound selection for preclinical research.

Comparative Analysis of V1b Agonist Performance

The efficacy and utility of a V1b receptor agonist are determined by its binding affinity, selectivity for the V1b receptor over other vasopressin (V1a, V2) and oxytocin (B344502) (OT) receptors, and its functional potency in eliciting a cellular response.

Binding Affinity and Selectivity

This compound distinguishes itself with a high affinity for the human V1b receptor and remarkable selectivity against other related receptors. In contrast, Arginine Vasopressin (AVP) demonstrates high affinity across multiple receptor subtypes, making it a non-selective agonist. The selectivity of an agonist is crucial for attributing physiological effects to a specific receptor and minimizing off-target effects in experimental models.

The data presented in Table 1 summarizes the binding affinities (Ki) of this compound and AVP at human vasopressin and oxytocin receptors. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay; a lower Ki value indicates higher binding affinity. The selectivity index, calculated as the ratio of Ki values (e.g., Ki V1a / Ki V1b), quantifies the preference of the agonist for the V1b receptor.

Table 1: Comparative Binding Affinity (Ki, nM) and Selectivity of V1b Receptor Agonists

CompoundhV1b Ki (nM)hV1a Ki (nM)hV2 Ki (nM)hOT Ki (nM)V1b/V1a SelectivityV1b/V2 SelectivityV1b/OT Selectivity
This compound 1.2[1]151[1]750[1]240[1]~126-fold~625-fold~200-fold
Arginine Vasopressin (AVP) ~1.0[2]1.8~1.0[3]~1.0[3][4]~1.8-fold~1-fold (non-selective)~1-fold (non-selective)

Note: Ki values for AVP at V2 and OT receptors are estimated based on reports of similar affinity across all four receptor subtypes.[3][4]

Functional Potency

Functional potency, measured by the half-maximal effective concentration (EC50), reflects the concentration of an agonist required to produce 50% of its maximum response in a functional assay. As shown in Table 2, this compound is a highly potent agonist at the human V1b receptor, as demonstrated by its sub-nanomolar EC50 value in a calcium mobilization assay. Its potency at V1a and V2 receptors is significantly lower, corroborating the selectivity observed in binding assays. AVP, conversely, shows potent activation across V1a, V1b, and V2 receptors.

Table 2: Comparative Functional Potency (EC50, nM) of V1b Receptor Agonists

CompoundAssay TypehV1b EC50 (nM)hV1a EC50 (nM)hV2 EC50 (nM)
This compound Ca2+ Mobilization0.09 (pEC50=10.05)[2][5]295 (pEC50=6.53)[2][5]1202 (pEC50=5.92)[2][5]
Arginine Vasopressin (AVP) Ca2+ Mobilization / cAMP0.901.132.22

Note: EC50 for this compound was converted from reported pEC50 values. AVP EC50 at V2 was determined via a cAMP assay, reflecting its coupling to the Gs signaling pathway.

V1b Receptor Signaling Pathway

The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6] Upon agonist binding, the receptor undergoes a conformational change, activating the Gq/11 protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8] The resulting increase in intracellular calcium concentration, along with DAG-mediated activation of Protein Kinase C (PKC), initiates a cascade of downstream cellular responses, such as hormone secretion (e.g., ACTH from pituitary corticotrophs).[8]

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist V1b Agonist (e.g., this compound) V1bR V1b Receptor Agonist->V1bR Binds Gq11 Gq/11 Protein V1bR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Response Downstream Cellular Responses (e.g., ACTH Secretion) Ca2->Response Modulates Activity PKC->Response Phosphorylates Targets

V1b receptor canonical signaling pathway.

Key Experimental Protocols

The quantitative data presented in this guide are derived from standard pharmacological assays. Detailed protocols for these key experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay for V1b Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Binding_Assay_Workflow P1 Prepare Membranes: Homogenize cells/tissue expressing V1b receptors. P2 Incubate Components: Mix membranes, radioligand (e.g., [3H]AVP), and varying concentrations of test compound (e.g., this compound). P1->P2 P3 Separate Bound/Free Ligand: Rapidly filter mixture through glass fiber filters. Receptor-bound radioligand is trapped. P2->P3 P4 Wash Filters: Wash filters with ice-cold buffer to remove unbound radioligand. P3->P4 P5 Quantify Radioactivity: Measure radioactivity on filters using a scintillation counter. P4->P5 P6 Data Analysis: Plot % inhibition vs. compound concentration. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation. P5->P6 Result Determine Binding Affinity (Ki) P6->Result

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues stably expressing the human V1b receptor. Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup: The assay is performed in 96-well plates. To each well, add:

    • Membrane homogenate (e.g., 50-100 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]AVP).

    • Varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound) or buffer for total binding control. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. This step separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.[4] The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC50 value. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Fluorometric Calcium Mobilization Assay for V1b Potency

This functional assay measures the ability of an agonist to stimulate the V1b receptor and trigger the release of intracellular calcium, a key event in its signaling cascade.

Methodology:

  • Cell Culture: Seed cells stably expressing the human V1b receptor into black-walled, clear-bottom 96-well plates and grow to near confluence.

  • Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye solution for a specified time (e.g., 60 minutes) at 37°C. This dye exhibits a large increase in fluorescence intensity upon binding to free Ca2+.

  • Assay Preparation: After incubation, gently wash the cells to remove excess dye. Add buffer to each well. A baseline fluorescence reading is taken before adding the agonist.

  • Agonist Addition: Use an automated fluorometric plate reader (e.g., a FlexStation) to add varying concentrations of the test agonist (e.g., this compound) to the wells.

  • Fluorescence Measurement: Immediately after agonist addition, the instrument monitors the change in fluorescence intensity over time. The activation of V1b receptors by the agonist will cause a rapid increase in intracellular Ca2+, leading to a sharp peak in fluorescence.

  • Data Analysis: The peak fluorescence response is measured for each agonist concentration. Plot the response against the log concentration of the agonist to generate a dose-response curve. Fit the curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximum response.

Conclusion

The experimental data clearly demonstrate that This compound is a superior research tool compared to the endogenous ligand Arginine Vasopressin for studies specifically targeting the V1b receptor. Its high binding affinity, coupled with exceptional selectivity over V1a, V2, and oxytocin receptors, ensures that observed effects can be confidently attributed to V1b receptor activation.[1] Furthermore, its potent functional activity in vitro confirms its efficacy as an agonist.[2] For researchers aiming to dissect the specific physiological and pathological roles of the V1b receptor system, this compound offers the precision and reliability required for generating unambiguous and reproducible results.

References

A Comparative Guide to the V1b Receptor Ligands: SSR149415 and d[Cha4]-AVP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two critical tool compounds used in vasopressin research: SSR149415 and d[Cha4]-AVP. While both are highly selective for the vasopressin 1b (V1b) receptor, they possess opposing mechanisms of action, a crucial distinction for experimental design and interpretation. SSR149415 is a potent V1b receptor antagonist, designed to block the receptor's activity, whereas this compound is a potent V1b receptor agonist, used to stimulate it.[1][2][3][4] Understanding their distinct pharmacological profiles is essential for accurately probing the role of the V1b receptor in physiological and pathological processes, particularly in stress-related disorders.[1]

Pharmacological Profile: A Head-to-Head Comparison

The primary distinction lies in their functional activity. SSR149415 is a competitive antagonist, meaning it binds to the V1b receptor and prevents the endogenous ligand, arginine vasopressin (AVP), from activating it. Conversely, this compound is an agonist that binds to and activates the V1b receptor, mimicking the effects of AVP.

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize the quantitative pharmacological data for both compounds at human (h) vasopressin and oxytocin (B344502) (OT) receptors, based on direct comparative studies.

Table 1: Comparative Binding Affinity (pKi) of SSR149415 and this compound

CompoundhV1b ReceptorhOT ReceptorSelectivity (V1b vs. OT)
SSR149415 9.34 ± 0.068.82 ± 0.16~3.3-fold
This compound 9.68 ± 0.067.68 ± 0.09~100-fold
Data derived from competition binding experiments on CHO cells expressing recombinant human receptors. pKi is the negative logarithm of the inhibitory constant (Ki); a higher value indicates stronger binding affinity.

Table 2: Comparative Functional Activity of SSR149415 and this compound

CompoundhV1b ActivityhV1a ActivityhV2 ActivityhOT Activity
SSR149415 Antagonist (pKB = 9.19)Antagonist (fpKi = 7.23)Inactive up to 3 µMAntagonist (pKB = 8.72)
This compound Agonist (pEC50 = 10.05)Weak Agonist (pEC50 = 6.53)Weak Agonist (pEC50 = 5.92)Weak Antagonist (pKB = 6.31)
Data derived from functional assays measuring intracellular calcium increase or other relevant second messengers. pEC50 is the negative log of the half-maximal effective concentration (for agonists). pKB is the negative log of the antagonist dissociation constant. A higher value indicates greater potency.

Key Insights from the Data:

  • Potency at V1b: Both compounds exhibit high, nanomolar potency at the V1b receptor. This compound binds with slightly higher affinity and is a highly potent agonist.

  • Selectivity: While both are V1b-selective, this compound shows a superior selectivity profile, particularly against the oxytocin receptor (~100-fold).

  • Off-Target Activity: A critical finding is that SSR149415, in addition to its potent V1b antagonism, also acts as a potent antagonist at the human oxytocin receptor. This mixed V1b/OT antagonist profile must be considered when interpreting experimental results. This compound displays weak agonist activity at V1a and V2 receptors and weak antagonist activity at the OT receptor.

In Vivo Effects

Consistent with their mechanisms, the in vivo applications of these compounds are distinct:

  • SSR149415 has been extensively studied in animal models of anxiety and depression. It demonstrates clear anxiolytic and antidepressant-like effects, often with efficacy comparable to drugs like diazepam and fluoxetine. It is effective at doses ranging from 1-10 mg/kg and can normalize stress-induced ACTH secretion.

  • This compound , as an agonist, is used to probe the physiological consequences of V1b receptor activation. In vivo studies show it stimulates ACTH and corticosterone (B1669441) secretion, consistent with the V1b receptor's role in the HPA axis, while having negligible effects on blood pressure (a V1a-mediated response).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

V1b_Signaling_Pathway AVP Arginine Vasopressin (AVP) V1bR V1bR AVP->V1bR Binds Gq Gq V1bR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Ca_release ER->Ca_release Ca_release->PKC Co-activates Cell_Response Cell_Response PKC->Cell_Response Phosphorylates Targets

Experimental_Workflow

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., SSR149415) for the V1b receptor.

1. Materials:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human V1b receptor (e.g., CHO-hV1bR).

  • Radioligand: A high-affinity radiolabeled V1b ligand, such as [3H]AVP or [3H]SSR-149415.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Test Compound: SSR149415 or this compound, serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled AVP.

  • Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), vacuum filtration manifold, scintillation counter.

2. Procedure:

  • In a 96-well plate, combine the assay components in triplicate for each condition:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding: Membrane preparation + Radioligand + High concentration of unlabeled AVP.

    • Competition: Membrane preparation + Radioligand + Serial dilutions of the test compound.

  • Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.

  • Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., Tris-HCl) to remove any remaining unbound radioligand.

  • Dry the filters and measure the trapped radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

This protocol determines whether a compound is an agonist or antagonist by measuring changes in intracellular calcium ([Ca²⁺]i), a key downstream event of V1b receptor activation.

1. Materials:

  • Cell Line: A cell line expressing the human V1b receptor (e.g., CHO-hV1bR or AtT20-hV1bR).

  • Calcium-sensitive fluorescent dye: E.g., Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Test Compounds: SSR149415 and this compound.

  • Reference Agonist: Arginine Vasopressin (AVP).

  • Apparatus: Fluorescence plate reader with automated injection capability.

2. Procedure:

  • Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to near confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes incubation).

  • Wash the cells with assay buffer to remove extracellular dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

3. Agonist Mode Testing (for this compound):

  • Inject serial dilutions of this compound into the wells.

  • Measure the fluorescence intensity over time to detect a transient increase in [Ca²⁺]i.

  • Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 value.

4. Antagonist Mode Testing (for SSR149415):

  • Pre-incubate the cells with serial dilutions of SSR149415 for 15-30 minutes.

  • Inject a fixed concentration of the reference agonist AVP (typically its EC80 concentration) into the wells.

  • Measure the fluorescence response. An effective antagonist will reduce the AVP-induced calcium signal.

  • Plot the AVP response against the log concentration of SSR149415 to determine the IC50, from which the antagonist constant (pKB) can be calculated.

Conclusion and Recommendations

The choice between SSR149415 and this compound is entirely dependent on the experimental objective.

  • Use SSR149415 to investigate the effects of blocking the V1b receptor. It is the tool of choice for studies aiming to reduce the effects of stress or inhibit the HPA axis via V1b antagonism. However, researchers must remain cognizant of its potent off-target activity at the oxytocin receptor and design appropriate controls to dissect the specific contribution of V1b blockade.

  • Use this compound to investigate the effects of activating the V1b receptor. Its high potency and superior selectivity make it an excellent tool to mimic the endogenous effects of AVP at the V1b receptor specifically, for instance, to study its role in ACTH secretion or other V1b-mediated neuronal processes.

By understanding the distinct agonist versus antagonist properties and the selectivity profiles of these two compounds, researchers can more effectively design experiments and accurately interpret the complex role of the vasopressin V1b receptor in health and disease.

References

A Comparative Analysis of d[Cha4]-AVP and Desmopressin: Receptor Selectivity and Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two synthetic analogs of arginine vasopressin (AVP): d[Cha4]-AVP and desmopressin (B549326) (dDAVP). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the pharmacological profiles of these two compounds. This comparison is based on experimental data from peer-reviewed literature, focusing on receptor binding affinity, functional potency, and in vivo activities.

Executive Summary

This compound and desmopressin are both synthetic analogs of the neurohypophyseal hormone arginine vasopressin, but they possess distinct receptor selectivity profiles and, consequently, different primary pharmacological effects. This compound is a potent and highly selective agonist for the vasopressin V1b receptor, with significantly lower affinity for V1a and V2 receptors. In contrast, desmopressin is a potent and highly selective agonist for the vasopressin V2 receptor, exhibiting markedly enhanced antidiuretic activity and significantly reduced vasopressor (V1a-mediated) effects compared to native vasopressin. These differences in receptor selectivity dictate their potential therapeutic applications and their use as pharmacological tools.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and desmopressin, including receptor binding affinities and functional activities.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundV1a Receptor (Ki, nM)V1b Receptor (Ki, nM)V2 Receptor (Ki, nM)Oxytocin Receptor (Ki, nM)Reference
This compound 1511.2750240[1]
Desmopressin ~25011.40.3 - 23.9-[2]

Note: Data for desmopressin are compiled from multiple sources and may reflect different experimental conditions. A direct side-by-side binding assay was not identified in the literature.

Table 2: Comparative Functional Activity

CompoundPrimary Receptor TargetPrimary In Vitro EffectPrimary In Vivo EffectAntidiuretic ActivityVasopressor ActivityReference
This compound V1bStimulation of ACTH and corticosterone (B1669441) secretionStimulation of ACTH and corticosterone secretionSignificant (133 U/mg in rats)Negligible[1][3]
Desmopressin V2Increased intracellular cAMPAntidiuresis, release of von Willebrand factor and Factor VIIIPotent and prolongedMarkedly diminished (ADH:pressor ratio 2000-4000:1)

Experimental Protocols

Radioligand Binding Assay for Vasopressin Receptors

This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for vasopressin receptor subtypes (V1a, V1b, V2).

1. Materials:

  • Cell membranes prepared from cell lines stably expressing the human V1a, V1b, or V2 receptor.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 1 µM unlabeled Arginine Vasopressin.

  • Test compounds: this compound and desmopressin at various concentrations.

  • 96-well microplates, glass fiber filters, and a cell harvester.

  • Scintillation counter.

2. Procedure:

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 1 µM unlabeled AVP (for non-specific binding), or 50 µL of the test compound at various concentrations.

  • Add 50 µL of [3H]-AVP at a concentration near its Kd for the respective receptor.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg) to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for V2 Receptor Agonism

This protocol describes a method to measure the functional potency (EC50) of agonists at the Gs-coupled V2 receptor by quantifying the accumulation of intracellular cyclic AMP (cAMP).

1. Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor.

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Test compounds: this compound and desmopressin at various concentrations.

  • cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).

  • White, opaque 384-well microplates.

  • Plate reader compatible with the chosen detection technology.

2. Procedure:

  • Seed the V2 receptor-expressing cells into a 384-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 15-30 minutes at 37°C.

  • Add various concentrations of the test compounds (this compound or desmopressin) to the wells.

  • Incubate the plate at 37°C for 30-60 minutes to stimulate cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the specific cAMP detection kit being used.

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP signal against the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

In Vivo Antidiuretic Assay in Rats

This protocol provides a general outline for assessing the antidiuretic activity of vasopressin analogs in rats.

1. Animals and Preparation:

  • Male Sprague-Dawley rats.

  • House the animals individually in metabolic cages that allow for the collection of urine.

  • Provide free access to food and water before the experiment.

  • On the day of the experiment, administer a water load (e.g., 3-5% of body weight) by oral gavage to induce diuresis.

2. Experimental Procedure:

  • After the water load, allow a period for diuresis to stabilize.

  • Administer the test compound (this compound or desmopressin) or vehicle control via subcutaneous or intravenous injection.

  • Collect urine at regular intervals (e.g., every 30 minutes) for several hours.

  • Measure the volume of urine collected at each time point.

  • The osmolality of the urine samples can also be measured using an osmometer.

3. Data Analysis:

  • Plot the urine output over time for each treatment group.

  • Calculate the total urine output over the experimental period.

  • The antidiuretic effect is determined by the reduction in urine output and the increase in urine osmolality compared to the vehicle-treated group.

  • The duration of action can also be determined by observing the time it takes for the urine output to return to baseline levels.

Mandatory Visualization

Signaling Pathways

G_protein_signaling cluster_V1 V1a / V1b Receptor Signaling cluster_V2 V2 Receptor Signaling dCha4_AVP This compound V1_Receptor V1a / V1b Receptor dCha4_AVP->V1_Receptor Binds Gq_11 Gq/11 V1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_V1 Cellular Response (e.g., Vasoconstriction, ACTH release) Ca_release->Cellular_Response_V1 PKC->Cellular_Response_V1 Desmopressin Desmopressin V2_Receptor V2 Receptor Desmopressin->V2_Receptor Binds Gs Gs V2_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Aquaporin_Trafficking Aquaporin-2 Trafficking PKA->Aquaporin_Trafficking Phosphorylates Cellular_Response_V2 Cellular Response (Water Reabsorption) Aquaporin_Trafficking->Cellular_Response_V2

Caption: Vasopressin Receptor Signaling Pathways.

Experimental Workflow

experimental_workflow cluster_cAMP_assay cAMP Accumulation Assay Workflow start Seed V2R-expressing cells in 384-well plate incubation1 Incubate cells with PDE inhibitor (IBMX) start->incubation1 stimulation Add varying concentrations of This compound or Desmopressin incubation1->stimulation incubation2 Incubate to allow cAMP production stimulation->incubation2 lysis Lyse cells and add cAMP detection reagents incubation2->lysis readout Measure signal on plate reader lysis->readout analysis Analyze data and determine EC50 values readout->analysis

Caption: Workflow for a cAMP Accumulation Assay.

Logical Relationship Diagram

logical_comparison cluster_receptor_selectivity Receptor Selectivity cluster_primary_effect Primary Physiological Effect dCha4_AVP This compound V1b_selective V1b Selective dCha4_AVP->V1b_selective Exhibits Desmopressin Desmopressin V2_selective V2 Selective Desmopressin->V2_selective Exhibits ACTH_release ACTH/Corticosterone Release V1b_selective->ACTH_release Leads to Antidiuresis Antidiuresis V2_selective->Antidiuresis Leads to

Caption: Logical Comparison of this compound and Desmopressin.

References

A Cross-Species Pharmacological Comparison of d[Cha4]-AVP

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the binding and functional characteristics of the selective vasopressin V1b receptor agonist, d[Cha4]-AVP, across various species.

This guide provides a detailed comparative analysis of the pharmacological properties of this compound, a potent and selective agonist for the vasopressin V1b receptor. The data presented herein has been compiled from multiple studies to offer a clear perspective on its binding affinities and functional activities across human, rat, and bovine species, facilitating its use in preclinical research and drug development.

Comparative Pharmacology of this compound

This compound, or [1-deamino-4-cyclohexylalanine] arginine vasopressin, has emerged as a critical tool for investigating the physiological roles of the V1b receptor due to its high potency and selectivity. This is in contrast to the endogenous ligand, arginine vasopressin (AVP), which demonstrates non-selective binding to V1a, V1b, and V2 receptors.

Cross-Species Receptor Binding Affinity

The binding affinity of this compound has been characterized in several species, with data consistently demonstrating its high affinity for the V1b receptor. The following table summarizes the inhibitory constants (Ki) of this compound at vasopressin (V1a, V1b, V2) and oxytocin (B344502) (OT) receptors across human, rat, and bovine species.

SpeciesReceptorThis compound Ki (nM)Reference
Human V1b1.2[1][2][3]
V1a151
V2750
OT240
Rat V1bHigh Affinity (nanomolar range)
V1aHigh V1b/V1a selectivity
V2Less pronounced selectivity vs. V2
OT-
Bovine V1bHigh Affinity (nanomolar range)
V1aExcellent V1b/V1a selectivity
V2Excellent V1b/V2 selectivity
OTExcellent V1b/OT selectivity

Note: Specific Ki values for rat and bovine receptors were not consistently available across all receptor subtypes in the reviewed literature; however, qualitative descriptions of high affinity and selectivity were noted.

Functional Activity Profile

The agonist activity of this compound has been primarily assessed through its ability to stimulate intracellular calcium mobilization ([Ca2+]i) following receptor activation. The table below presents the functional potency (pEC50) and antagonist activity (pKB) of this compound at human vasopressin and oxytocin receptors.

SpeciesReceptorFunctional AssayThis compound ActivityReference
Human V1b[Ca2+]i increasepEC50: 10.05
V1a[Ca2+]i increasepEC50: 6.53
V2[Ca2+]i increasepEC50: 5.92
OTAgonist-induced [Ca2+]i inhibitionpKB: 6.31 (weak antagonist)

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKB is the negative logarithm of the molar concentration of an antagonist that requires 50% of the receptors to be occupied.

In vivo studies in rats have demonstrated that this compound stimulates the secretion of adrenocorticotropic hormone (ACTH) and corticosterone, consistent with its agonist activity at pituitary V1b receptors, while exhibiting negligible vasopressor activity, confirming its selectivity over the V1a receptor.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the methods used to characterize this compound, the following diagrams illustrate the vasopressin receptor signaling pathways and a typical experimental workflow for a radioligand binding assay.

Vasopressin_Signaling cluster_V1 V1a and V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP AVP / this compound V1R V1a/V1b Receptor AVP->V1R Gq11 Gq/11 V1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_Response_V1 Physiological Response (e.g., vasoconstriction, ACTH release) Ca_release->Physiological_Response_V1 PKC->Physiological_Response_V1 AVP_V2 AVP V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA AQP2 Aquaporin-2 Trafficking PKA->AQP2 Physiological_Response_V2 Physiological Response (e.g., antidiuresis) AQP2->Physiological_Response_V2

Caption: Vasopressin receptor signaling pathways.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissues expressing receptor) Total_Binding Total Binding: Membranes + Radioligand Membrane_Prep->Total_Binding NSB Non-Specific Binding (NSB): Membranes + Radioligand + Excess Unlabeled Ligand Membrane_Prep->NSB Competition Competition Binding: Membranes + Radioligand + this compound Membrane_Prep->Competition Radioligand_Prep Radioligand Preparation (e.g., [³H]AVP) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competition Compound_Prep Test Compound Preparation (this compound dilutions) Compound_Prep->Competition Filtration Rapid Filtration (separates bound from free radioligand) Total_Binding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting (quantifies bound radioactivity) Filtration->Counting Specific_Binding Calculate Specific Binding (Total - NSB) Counting->Specific_Binding IC50 Determine IC50 from competition curve Specific_Binding->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Experimental workflow for a radioligand binding assay.

Experimental Methodologies

The pharmacological data presented in this guide were primarily generated using two key experimental techniques: radioligand binding assays and functional assays measuring second messenger mobilization.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays are typically performed on membrane preparations from cells or tissues that express the receptor of interest.

Protocol Outline:

  • Membrane Preparation: Tissues or cultured cells expressing the vasopressin or oxytocin receptors are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is then determined.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) is incubated with the membrane preparations in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Calcium Mobilization)

Functional assays are employed to determine whether a ligand acts as an agonist or an antagonist at a receptor and to quantify its potency. For V1a and V1b receptors, which couple to Gq/11 proteins, agonist activation leads to an increase in intracellular calcium concentration ([Ca2+]i).

Protocol Outline:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to express the human vasopressin or oxytocin receptors are cultured.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Stimulation: The loaded cells are exposed to varying concentrations of this compound.

  • Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer.

  • Data Analysis: The concentration of this compound that produces 50% of the maximum response (EC50) is determined by plotting the response against the log concentration of the agonist. For antagonist activity, cells are pre-incubated with the compound before the addition of a known agonist, and the inhibition of the agonist's effect is measured to determine the KB.

Comparison with Other Vasopressin Receptor Ligands

This compound's pharmacological profile distinguishes it from both the endogenous ligand AVP and other synthetic ligands.

  • Arginine Vasopressin (AVP): AVP is the natural hormone and is non-selective, binding with high affinity to V1a, V1b, and V2 receptors. This lack of selectivity makes it unsuitable for studies aiming to isolate the effects of a single receptor subtype.

  • Desmopressin (dDAVP): A well-known synthetic analog, dDAVP is a selective agonist for the V2 receptor and is used clinically for the treatment of diabetes insipidus. It has significantly lower affinity for V1a and V1b receptors.

  • SSR149415: This is a non-peptide antagonist for the V1b receptor. Interestingly, studies have shown that SSR149415 also exhibits significant antagonist activity at the human oxytocin receptor, highlighting the importance of comprehensive selectivity profiling.

References

Validating d[Cha4]-AVP-Induced Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of d[Cha4]-AVP, a potent and selective vasopressin V1b receptor agonist, with a relevant antagonist. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the signaling pathways involved.

Performance Comparison: Agonist vs. Antagonist

This compound is a synthetic peptide analog of arginine vasopressin (AVP) designed for high selectivity towards the V1b receptor.[1] Its performance is best understood in the context of its specific binding and functional activation of this receptor, which can be contrasted with the effects of a V1b receptor antagonist like SSR149415.

CompoundTarget(s)Ki (nM)pEC50 / pKBFunctional Effect
This compound Human V1b Receptor1.2[2]10.05 (pEC50)[2]Stimulates intracellular Ca2+ increase[2]
Human V1a Receptor151[3]6.53 (pEC50)[4]Weak agonist activity
Human V2 Receptor750[3]5.92 (pEC50)[4]Weak agonist activity
Human Oxytocin (B344502) Receptor240[3]7.68 (pKi) / 6.31 (pKB)[2][4]Weak antagonist activity[2]
SSR149415 (Nelivaptan) Rat V1b Receptor1.3 - 3.7[5]9.19 (pKB)[4]Inhibits AVP-induced Ca2+ increase[5]
Human V1b Receptor-9.19 (pKB)[4]Inhibits agonist-induced Ca2+ increase[4]
Human V1a Receptor-7.23 (pKi)[4]Antagonist activity
Human Oxytocin Receptor-8.72 (pKB)[4]Antagonist activity

Key Experimental Protocols for Pathway Validation

Validation of this compound-induced signaling relies on robust and reproducible in vitro assays. Below are detailed protocols for two fundamental experiments used to characterize the activity of V1b receptor ligands.

Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of V1b receptor activation, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium levels.

Objective: To quantify the dose-dependent increase in intracellular calcium concentration in response to this compound stimulation.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human V1b receptor (hV1b-CHO).

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (B1678239).

  • This compound and other test compounds.

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).

Procedure:

  • Cell Culture: Culture hV1b-CHO cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye like Fluo-4 AM and probenecid (to prevent dye leakage). Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (typically 45-60 minutes) to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of this compound and any comparator compounds in an appropriate assay buffer.

  • Measurement: Place the microplate into the fluorescence plate reader. The instrument will measure the baseline fluorescence, then inject the compound solutions and continue to record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the pEC50 value.

ACTH Secretion Assay

This assay measures a key physiological downstream effect of V1b receptor activation in pituitary corticotrophs, the secretion of adrenocorticotropic hormone (ACTH).

Objective: To quantify the amount of ACTH released from pituitary cells following stimulation with this compound.

Materials:

  • Primary cultures of rat anterior pituitary cells or a suitable pituitary cell line (e.g., AtT-20).

  • Cell culture medium and supplements.

  • This compound and other test compounds.

  • Reagents for stimulating ACTH release (e.g., Corticotropin-Releasing Hormone - CRH).

  • Collection tubes for cell supernatants.

  • ACTH ELISA or radioimmunoassay (RIA) kit.

Procedure:

  • Cell Culture and Plating: Isolate and culture anterior pituitary cells from rats or culture an appropriate pituitary cell line. Plate the cells in multi-well plates and allow them to recover.

  • Stimulation: Wash the cells with fresh medium and then incubate them with various concentrations of this compound, often in the presence or absence of CRH to assess synergistic effects.[6][7]

  • Supernatant Collection: After the incubation period (e.g., 2-4 hours), carefully collect the cell culture supernatant, which will contain the secreted ACTH.

  • ACTH Quantification: Measure the concentration of ACTH in the collected supernatants using a commercially available ELISA or RIA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the measured ACTH concentration against the concentration of this compound to determine the dose-response relationship.

Visualizing the Signaling Cascade

The following diagrams illustrate the V1b receptor signaling pathway activated by this compound and a typical experimental workflow for its validation.

G cluster_membrane Cell Membrane V1bR V1b Receptor Gq Gq/11 Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes dCha4AVP This compound dCha4AVP->V1bR Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates ACTH ACTH Secretion Ca2->ACTH Stimulates PKC->ACTH Stimulates

Caption: this compound signaling pathway via the V1b receptor.

G cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Culture hV1b-CHO Cells Plating Plate Cells in Microplate CellCulture->Plating DyeLoading Load Cells with Fluo-4 AM Plating->DyeLoading Measurement Measure Fluorescence DyeLoading->Measurement CompoundPrep Prepare this compound Dilutions CompoundPrep->Measurement DoseResponse Generate Dose-Response Curve Measurement->DoseResponse EC50 Calculate pEC50 DoseResponse->EC50

Caption: Workflow for Calcium Mobilization Assay.

References

A Side-by-Side Comparison of d[Cha4]-AVP and Other Arginine Vasopressin (AVP) Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of d[Cha4]-AVP and other key arginine vasopressin (AVP) analogs. This report details their receptor binding affinities, functional potencies, and the underlying signaling pathways. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Introduction to Arginine Vasopressin and its Analogs

Arginine vasopressin (AVP) is a critical neurohypophysial hormone involved in regulating a wide array of physiological processes, including water reabsorption, blood pressure, and social behaviors. These diverse actions are mediated through its interaction with at least three distinct G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors. The development of synthetic AVP analogs with selective agonist or antagonist activity for these receptor subtypes has been instrumental in dissecting the specific roles of each receptor and has paved the way for novel therapeutic interventions.

This guide focuses on a side-by-side comparison of this compound, a potent and selective V1b receptor agonist, with other notable AVP analogs such as the endogenous ligand AVP, the V2-selective agonist Desmopressin, the V1a-preferring agonist Terlipressin, and the selective V1a agonist Selepressin.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a ligand for its receptor is a primary determinant of its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the reported Ki values (in nM) of this compound and other AVP analogs for the human vasopressin (V1a, V1b, V2) and oxytocin (B344502) (OT) receptors.

CompoundV1a Ki (nM)V1b Ki (nM)V2 Ki (nM)OT Ki (nM)Receptor Selectivity
This compound 1511.2750240V1b selective
Arginine Vasopressin (AVP) ~0.8~1.0~0.85-Non-selective
Terlipressin ~1100-~6900-V1a-preferring
Desmopressin (dDAVP) --High Affinity-V2 selective
Selepressin High Affinity---V1a selective

Functional Potency of AVP Analogs

Beyond binding affinity, the functional potency of an analog is determined by its ability to elicit a cellular response upon receptor binding. This is often quantified by the half-maximal effective concentration (EC50) or its logarithmic form (pEC50).

CompoundReceptor TargetFunctional AssaypEC50 / Activity
This compound hV1bIntracellular Ca2+ increase10.05
hV1aIntracellular Ca2+ increase6.53
hV2-5.92
hOTAntagonist activitypKB = 6.31
Terlipressin V1aIntracellular Ca2+ mobilizationPartial agonist
V2cAMP accumulationFull agonist
Desmopressin V2cAMP accumulationPotent agonist

Signaling Pathways of Vasopressin Receptors

The distinct physiological effects of AVP and its analogs are a direct consequence of the different intracellular signaling cascades initiated by the V1a, V1b, and V2 receptors.

V1a and V1b Receptor Signaling

The V1a and V1b receptors are coupled to the Gq/11 family of G proteins. Upon agonist binding, these receptors activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to a variety of cellular responses, including smooth muscle contraction (V1a) and ACTH release from the pituitary (V1b).[1]

V1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP / Analog (e.g., this compound) V1R V1a / V1b Receptor AVP->V1R Gq11 Gq/11 V1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response (e.g., Contraction, Secretion) Ca_release->Cell_Response PKC->Cell_Response

V1a/V1b Receptor Signaling Pathway
V2 Receptor Signaling

The V2 receptor is coupled to the Gs family of G proteins. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, most notably aquaporin-2 (AQP2) water channels in the kidney, leading to their translocation to the cell membrane and increased water reabsorption.

V2_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP / Analog (e.g., Desmopressin) V2R V2 Receptor AVP->V2R Gs Gs V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates AQP2 Aquaporin-2 (AQP2) Translocation PKA->AQP2 phosphorylates Cell_Response Cellular Response (e.g., Water Reabsorption) AQP2->Cell_Response Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Receptor-expressing Membrane Preparation Incubate Incubate at Equilibrium Membrane->Incubate Radioligand Radioligand (e.g., [³H]-AVP) Radioligand->Incubate Test_Compound Unlabeled Test Compound (e.g., this compound) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Separate bound from free Count Scintillation Counting Filter->Count Measure radioactivity Analysis Data Analysis (IC50, Ki calculation) Count->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of d[Cha4]-AVP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, the responsible disposal of synthetic peptides like d[Cha4]-AVP is a critical component of laboratory safety and environmental stewardship. Due to the potent biological activity of this compound as a selective vasopressin V1b receptor agonist, a systematic and cautious approach to waste management is essential.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety protocols and regulatory requirements.

Core Principles of this compound Waste Management

Given the lack of specific disposal information for this compound, it should be treated as a potentially hazardous material. This precautionary principle dictates that all waste contaminated with this compound, including solid waste, liquid waste, and contaminated consumables, must be segregated and disposed of in accordance with hazardous waste protocols.[4][5][6]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical safety glasses, nitrile gloves, and a lab coat. All handling of this compound, especially in its lyophilized powder form, should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation or skin contact.[5][6]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₅₀H₇₁N₁₃O₁₁S₂
Molecular Weight 1094.31 g/mol
Form Lyophilized powder[4]
Solubility Soluble to 1 mg/ml in water
Storage Store at -20°C or -80°C[1][4]
Biological Activity Potent and selective human vasopressin V1B receptor agonist[2][3]
Ki for human V1B receptor 1.2 nM[2][3]

Experimental Protocols: Waste Decontamination and Disposal

The following protocols provide a general framework for the decontamination and disposal of this compound waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines. [4][5]

Liquid Waste Disposal
  • Inactivation: For liquid waste containing this compound (e.g., cell culture media, buffer solutions), chemical inactivation is a recommended practice prior to disposal.

    • Procedure: In a designated chemical fume hood, carefully add the liquid peptide waste to an inactivation solution, such as a 10% bleach solution (a common ratio is 1 part waste to 10 parts inactivation solution).[5]

    • Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[5]

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[5]

  • Collection: Following inactivation and neutralization, collect the treated liquid waste in a clearly labeled, leak-proof hazardous waste container.[4][5]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4][5] Never pour this compound solutions down the drain. [4]

Solid Waste Disposal
  • Segregation: At the point of generation, collect all solid waste contaminated with this compound in a designated, clearly labeled, leak-proof hazardous waste container.[4][5][6] This includes:

    • Empty vials that contained this compound.

    • Contaminated personal protective equipment (gloves, disposable lab coats).

    • Pipette tips, tubes, and other consumables.[6]

  • Containerization: Use high-density polyethylene (B3416737) (HDPE) containers suitable for solid hazardous waste. Ensure the container is kept closed except when adding waste.[6]

  • Storage: Store the sealed solid waste container in a designated hazardous waste accumulation area within the laboratory, away from general lab traffic.[5][6]

  • Disposal: Schedule a pickup for the hazardous waste container with your institution's EHS department for final disposal by a licensed contractor.[4]

Visualizing the Disposal Workflow

The following diagrams illustrate the procedural steps for the safe disposal of this compound waste.

This compound Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Liquid Waste Processing cluster_2 Waste Collection & Storage cluster_3 Final Disposal Start Start Liquid_Waste Liquid Waste (e.g., media, buffers) Start->Liquid_Waste Solid_Waste Solid Waste (e.g., vials, PPE, tips) Start->Solid_Waste Inactivation Chemical Inactivation (e.g., 10% Bleach) Liquid_Waste->Inactivation Solid_Container Collect in Labeled Solid Waste Container Solid_Waste->Solid_Container Neutralization Neutralize pH (if necessary) Inactivation->Neutralization Liquid_Container Collect in Labeled Liquid Waste Container Neutralization->Liquid_Container Store Store in Designated Satellite Accumulation Area Liquid_Container->Store Solid_Container->Store EHS_Pickup Arrange for EHS Hazardous Waste Pickup Store->EHS_Pickup End End EHS_Pickup->End

Caption: Workflow for the proper disposal of this compound waste.

This compound Signaling Pathway Overview This compound This compound V1b_Receptor Vasopressin V1b Receptor (AVPR1B) This compound->V1b_Receptor Binds to G_Protein_Activation Gq/11 Protein Activation V1b_Receptor->G_Protein_Activation PLC_Activation Phospholipase C (PLC) Activation G_Protein_Activation->PLC_Activation IP3_DAG_Production IP3 and DAG Production PLC_Activation->IP3_DAG_Production Ca_Release Intracellular Ca2+ Release IP3_DAG_Production->Ca_Release Cellular_Response Downstream Cellular Responses (e.g., ACTH Secretion) Ca_Release->Cellular_Response

Caption: Simplified signaling pathway of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling d[Cha4]-AVP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like d[Cha4]-AVP is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and ensure research integrity. While the toxicological properties of this compound have not been fully investigated, it is prudent to handle it with caution, adhering to the protocols for bioactive peptides.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE based on general laboratory safety guidelines for handling peptides.[3][4][5][6][7][8]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[5]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard for incidental contact.[3][5] Immediately replace gloves if they become contaminated.[3][5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3][5]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.[3][5] Work should be conducted in a fume hood or biosafety cabinet.[3]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.[5]

Handling Lyophilized Peptide:

  • Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.[5][9]

  • Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture.[5][9]

  • After weighing, tightly reseal the container.[5]

Reconstitution and Handling of Solutions:

  • Use sterile, pure water or an appropriate buffer for reconstitution.[1] For peptides that are difficult to dissolve, sonication may be helpful.[1][9]

  • Always wear gloves to avoid contamination.[1]

  • Solutions should be prepared as fresh as possible, as peptides are less stable in solution.[1]

Storage:

Form Storage Condition Duration
Lyophilized Powder -20°C or -80°C Long-term[3][5][7][9][10]

| In Solution | -20°C or -80°C (in aliquots) | Short-term (avoid repeated freeze-thaw cycles)[3][5][9][10] |

Disposal Plan

The disposal of this compound and associated materials must adhere to institutional and local regulations for chemical waste.[2][3][4][11]

Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[12]

  • Liquid Waste: Collect liquid waste containing this compound in a designated hazardous waste container.[12]

Decontamination and Disposal:

  • Liquid Waste Inactivation: A common method for peptide inactivation is hydrolysis by treating the solution with a 10% bleach solution, 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl) for a minimum of 20-60 minutes.[12] After inactivation, the solution should be neutralized to a pH between 6.0 and 8.0 before disposal according to institutional guidelines.[2][12]

  • Final Disposal: Arrange for the collection of all waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[2][3][12]

Experimental Protocols

While specific experimental protocols involving this compound are diverse, the following provides a general methodology for preparing a stock solution, a common initial step in many research applications.

Protocol for Reconstitution of Lyophilized this compound:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.[1][5][9]

  • Under sterile conditions, add the calculated volume of an appropriate solvent (e.g., sterile distilled water, PBS) to the vial to achieve the desired stock concentration.

  • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[1][9]

  • For storage, create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3][5][9][10]

  • Store the aliquots at -20°C or -80°C.[3][5][9][10]

Visual Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Start: Receive this compound storage_lyo Store Lyophilized Peptide (-20°C or -80°C) start->storage_lyo ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage_lyo->ppe weigh Weigh Lyophilized Powder (in Fume Hood) ppe->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute storage_sol Store Stock Solution (Aliquots at -20°C or -80°C) reconstitute->storage_sol experiment Perform Experiment storage_sol->experiment collect_solid Collect Solid Waste (Tips, Gloves, Vials) experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid waste_pickup Arrange for Hazardous Waste Pickup collect_solid->waste_pickup inactivate Inactivate Liquid Waste (e.g., with Bleach or NaOH) collect_liquid->inactivate neutralize Neutralize Liquid Waste (pH 6.0-8.0) inactivate->neutralize neutralize->waste_pickup end End waste_pickup->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.